molecular formula C9H9N3 B1303486 2-(1H-pyrazol-1-yl)aniline CAS No. 54705-91-8

2-(1H-pyrazol-1-yl)aniline

Cat. No.: B1303486
CAS No.: 54705-91-8
M. Wt: 159.19 g/mol
InChI Key: UIYKQBXRFZCXFX-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKQBXRFZCXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381512
Record name 2-(1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54705-91-8
Record name 2-(1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to an aniline moiety, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, compiling available data and outlining general experimental approaches.

Synthesis of this compound

Logical Synthesis Workflow

Synthesis_Workflow Reactants 2-Haloaniline (e.g., 2-fluoroaniline, 2-bromoaniline) + 1H-Pyrazole Coupling_Reaction N-Arylation Coupling Reaction (Ullmann or Buchwald-Hartwig) Reactants->Coupling_Reaction Product This compound Coupling_Reaction->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

Caption: General synthetic workflow for this compound.

Experimental Protocols (General Procedures)

1. Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for the formation of aryl-heteroatom bonds. This approach would involve the reaction of a 2-haloaniline with pyrazole in the presence of a copper catalyst.

  • Starting Materials: 2-haloaniline (e.g., 2-fluoroaniline, 2-bromoaniline, or 2-iodoaniline), 1H-pyrazole.

  • Catalyst: Copper(I) salt (e.g., CuI, CuBr) or copper powder.

  • Ligand (optional but recommended): A ligand such as 1,10-phenanthroline or L-proline can improve reaction efficiency and lower the required temperature.

  • Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required.

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.

  • Reaction Conditions: The reaction mixture is typically heated at temperatures ranging from 100 to 200 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization.

2. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a more modern and often milder method for C-N bond formation.

  • Starting Materials: 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline), 1H-pyrazole.

  • Catalyst: A palladium catalyst, often a pre-catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A bulky electron-rich phosphine ligand is crucial for this reaction. Examples include Xantphos, DavePhos, or BrettPhos.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: An anhydrous aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C.

  • Work-up and Purification: The reaction mixture is filtered to remove palladium residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Characterization of this compound

Comprehensive experimental characterization data for this compound is not widely reported. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.

Physical and Chemical Properties

PropertyValueReference
CAS Number 54705-91-8
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature

Spectroscopic Data

While experimental spectra are not available in the searched literature, predicted mass spectrometry data can be a useful reference.

Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺160.0869
[M+Na]⁺182.0688

Data obtained from PubChem.[1]

Logical Characterization Workflow

Characterization_Workflow Synthesized_Product Crude this compound Purification Purification Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis Physical_Properties Physical Properties Pure_Product->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS IR IR Spectroscopy Structural_Analysis->IR MP Melting Point Physical_Properties->MP

Caption: Logical workflow for the characterization of this compound.

Expected Spectroscopic Features

  • ¹H NMR: The spectrum would be expected to show signals for the protons of the aniline ring and the pyrazole ring. The aniline protons would likely appear as multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). The pyrazole protons would show three distinct signals, likely a triplet for the C4-H and doublets for the C3-H and C5-H protons. The -NH₂ protons of the aniline group would appear as a broad singlet.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be in the aromatic region (approx. δ 110-150 ppm).

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

This technical guide provides a summary of the likely synthetic routes and expected characterization data for this compound based on established chemical principles and available information. The lack of a detailed, published experimental protocol and comprehensive spectral data highlights an opportunity for further research to fully document the synthesis and properties of this compound. Researchers aiming to prepare this molecule are encouraged to start by optimizing general N-arylation procedures, such as the Ullmann condensation or Buchwald-Hartwig amination, and to fully characterize the resulting product using modern spectroscopic techniques.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document outlines key identifiers, predicted and experimental data for properties including melting point, solubility, pKa, and lipophilicity (logP). Detailed experimental protocols for the determination of these properties are provided to facilitate reproducible research. Furthermore, this guide includes a generalized experimental workflow for the physicochemical characterization of a new chemical entity, visualized using a Graphviz diagram, to offer a practical framework for researchers in the field.

Introduction

This compound, a molecule integrating a pyrazole and an aniline moiety, represents a valuable scaffold in the design of novel therapeutic agents. The physicochemical properties of such compounds are fundamental to understanding their behavior in biological systems, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Accurate characterization of these properties is a critical step in the early stages of drug discovery and development, guiding lead optimization and formulation strategies. This guide aims to consolidate the available data and provide standardized methodologies for the evaluation of this compound.

Chemical Identity and Core Properties

A clear identification of the molecule is paramount for accurate data association.

IdentifierValue
IUPAC Name This compound
CAS Number 54705-91-8
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Canonical SMILES C1=CC=C(C(=C1)N)N2C=CC=N2
InChI Key UIYKQBXRFZCXFX-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental data for analogous compounds exist, specific experimental values for the target molecule are limited. Therefore, predicted values from computational models are also included for a comprehensive profile.

PropertyValueData Type
Melting Point Not availableExperimental data for the specific isomer is not readily available. The related isomer, 2-(1H-pyrazol-5-yl)aniline, has a reported melting point of 149 °C[1].
Aqueous Solubility Not availableExperimental data is not readily available. A general statement indicates that the related isomer, 2-(1H-pyrazol-5-yl)aniline, is soluble in deionized water[1].
pKa Not availableExperimental data is not readily available. The pKa of the aniline moiety is expected to be around 4.6, but this will be influenced by the pyrazole substituent.
logP (Octanol-Water) 1.5Predicted (XlogP)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the generation of reliable and comparable physicochemical data. The following sections outline general methodologies for the determination of key properties, applicable to this compound and similar new chemical entities.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Capillary melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the dry, powdered sample is packed into a glass capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

  • Once an approximate melting range is observed, the apparatus is allowed to cool.

  • A new sample is prepared and heated rapidly to about 20 °C below the approximate melting point.

  • The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid particle melts is recorded as the completion of melting.

  • The melting point is reported as a range.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in an aqueous medium.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • An excess amount of the solid compound is added to a known volume of the aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After agitation, the samples are allowed to stand to allow for the sedimentation of the excess solid.

  • Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The solubility is expressed in units of mg/mL or µg/mL.

pKa Determination (UV-Vis Spectrophotometry)

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well UV-transparent microplate

  • pH meter

  • A series of buffer solutions covering a wide pH range

Procedure:

  • A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or methanol).

  • A series of aqueous buffer solutions with known pH values are prepared.

  • A small, constant volume of the stock solution is added to each buffer solution to achieve a final desired concentration.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients is plotted against the pH.

  • The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

logP Determination (Shake-Flask Method)

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis)

  • n-Octanol and water (or buffer)

Procedure:

  • n-Octanol and the aqueous phase (water or buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of the compound is dissolved in either the octanol-saturated aqueous phase or the water-saturated octanol.

  • A known volume of this solution is mixed with a known volume of the other phase in a glass vial.

  • The vial is shaken for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the octanol and aqueous phases is determined using a suitable analytical method.

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualized Workflows

The following diagrams illustrate key processes relevant to the characterization and development of a new chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility pKa pKa Determination (UV-Vis Spectroscopy) Purification->pKa logP logP Determination (Shake-Flask) Purification->logP DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis logP->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Physicochemical Characterization Workflow

Drug_Discovery_Process cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt InVivo In Vivo Efficacy & Safety Studies LeadOpt->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Spectroscopic and Structural Elucidation of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound 2-(1H-pyrazol-1-yl)aniline. The document is structured to offer an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental data is not uniformly available across all analytical techniques in the reviewed literature, this guide compiles the accessible information and supplements it with standardized experimental protocols. This information is crucial for substance identification, characterization, and quality control in research and development settings.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while predicted mass spectrometry data is available, experimentally obtained NMR and IR data were not found in the searched literature.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

Technique Solvent Chemical Shift (δ) ppm
¹H NMRData not available in searched literature.Data not available in searched literature.
¹³C NMRData not available in searched literature.Data not available in searched literature.

Table 2: Infrared (IR) Spectroscopy Data of this compound

Technique Sample Phase Key Absorption Bands (cm⁻¹)
FT-IRData not available in searched literature.Data not available in searched literature.

Table 3: Mass Spectrometry (MS) Data of this compound

Technique Ionization Mode Adduct Predicted m/z
Mass SpectrometryPredicted[M+H]⁺160.08693
[M+Na]⁺182.06887
[M-H]⁻158.07237
[M+NH₄]⁺177.11347
[M+K]⁺198.04281
[M]⁺159.07910
[M]⁻159.08020

Data sourced from predicted values available in public chemical databases.[1]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above. These protocols are designed to ensure data accuracy and reproducibility.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

    • The instrument is locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • Phase and baseline corrections are applied to the spectrum.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • An FT-IR spectrometer is used for analysis.

    • A background spectrum of the clean, empty ATR crystal is collected.

  • Data Acquisition:

    • The sample spectrum is then recorded. The instrument collects an interferogram, which is an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum.

    • The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

    • The instrument is calibrated using a known standard.

  • Data Acquisition:

    • The prepared sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.

    • The molecules are ionized, and the resulting ions are guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • The detector records the abundance of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

    • The molecular ion peak is identified to determine the molecular weight of the compound. Fragmentation patterns can be analyzed to provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

"CAS number and IUPAC name for 2-(1H-pyrazol-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological activities, with a particular focus on its role as a scaffold for kinase inhibitors. Experimental protocols and structured data are presented to support further research and application of this compound.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 54705-91-8[1]

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties

PropertyValueReference
Appearance Not explicitly reported for this isomer; related isomers are light yellow to brown crystalline powders.[2]
Melting Point Not explicitly reported for this isomer; a related isomer, [2-(1H-pyrazol-1-yl)phenyl]methanol, has a melting point of 129°C.[3]
Boiling Point Not explicitly reported for this isomer; a related isomer, [2-(1H-pyrazol-1-yl)phenyl]methanol, has a boiling point of 338.3ºC at 760 mmHg.[3]
Solubility Data not available.
pKa Data not available.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of N-arylpyrazoles. While a specific detailed protocol for this exact molecule is not prevalent in the reviewed literature, a common and effective method is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis. Another powerful method is the Buchwald-Hartwig amination.

2.1. Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[3][4] This method would involve the coupling of 1-(2-halophenyl)-1H-pyrazole with an amine source.

Experimental Protocol:

  • Materials:

    • 1-(2-bromophenyl)-1H-pyrazole (or other suitable halo-derivative)

    • Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., tBuDavePhos, BINAP, or DDPF)[1][5]

    • Strong base (e.g., sodium tert-butoxide or LHMDS)

    • Anhydrous, deoxygenated solvent (e.g., toluene or xylene)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 1-(2-bromophenyl)-1H-pyrazole, the ammonia equivalent, the palladium catalyst, and the phosphine ligand.

    • Add the anhydrous solvent, followed by the strong base.

    • Seal the tube and heat the reaction mixture at a temperature typically ranging from 80°C to 160°C. The reaction progress should be monitored by a suitable technique such as TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best yield.

Biological Activity and Applications in Drug Development

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[7][8]

3.1. Kinase Inhibitory Activity

While direct biological data for this compound is limited, the structurally related 2-(1H-pyrazol-1-yl)pyridine scaffold has been identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5).[9] ALK5 is a transforming growth factor-beta (TGF-β) type I receptor kinase, and its inhibition has therapeutic potential in preventing dermal scarring and treating fibrotic diseases and some cancers.[9][10]

3.2. TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various diseases. ALK5 is a key mediator in this pathway. The binding of a TGF-β ligand to its type II receptor leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates downstream proteins, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[11]

Table 2: Potential Biological Targets and Applications

TargetSignaling PathwayPotential Therapeutic ApplicationReference
ALK5 (TGF-β Type I Receptor Kinase) TGF-β SignalingPrevention of dermal scarring, treatment of fibrosis, certain cancers.[9][12]

Mandatory Visualizations

Diagram 1: Proposed Synthesis of this compound via Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_reagents Reagents reactant1 1-(2-bromophenyl)-1H-pyrazole product This compound reactant1->product Buchwald-Hartwig Amination reactant2 Ammonia Equivalent reactant2->product catalyst Palladium Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Phosphine Ligand (e.g., tBuDavePhos) ligand->product base Strong Base (e.g., NaOtBu) base->product solvent Anhydrous Solvent (e.g., Toluene) solvent->product

Caption: Proposed synthetic route to this compound.

Diagram 2: Simplified TGF-β/ALK5 Signaling Pathway

G TGFb TGF-β Ligand TGFbR2 TGF-β Type II Receptor TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TGFbR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Gene Expression (Fibrosis, etc.) Nucleus->Gene_expression Regulates Inhibitor This compound (or derivative) Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion

This compound is a compound of significant interest for medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While specific experimental data for this isomer is sparse, its structural similarity to known ALK5 inhibitors suggests a promising avenue for future research. The synthetic routes outlined in this guide provide a foundation for obtaining this compound for further investigation into its biological properties and potential therapeutic applications, especially in the context of diseases driven by the TGF-β signaling pathway. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and structure-activity relationships.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle, has proven to be a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The strategic incorporation of an aniline moiety into the pyrazole scaffold has given rise to a diverse class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole-aniline compounds, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating relevant signaling pathways and experimental workflows.

A Historical Perspective: From Knorr's Discovery to Modern Scaffolds

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative.[1] In an attempt to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine, unexpectedly forming 1-phenyl-3-methyl-5-pyrazolone. This seminal discovery, now known as the Knorr Pyrazole Synthesis , laid the foundation for the vast field of pyrazole chemistry.[1][2]

The initial synthesis involved the condensation of a β-ketoester with a hydrazine, a versatile reaction that allows for the formation of a wide array of substituted pyrazoles.[1][3] The use of arylhydrazines, which contain an aniline-like structure, was integral to the early synthesis of N-arylpyrazoles. Over the years, numerous modifications and new synthetic routes have been developed, including the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds and hydrazines.[4]

The deliberate synthesis of compounds featuring a distinct aniline moiety as a substituent on the pyrazole ring, beyond its role in the initial cyclization, represents a significant evolution in the medicinal chemistry of this scaffold. While an exact date for the "first" synthesis of a true "pyrazole-aniline" compound is difficult to pinpoint, the early 20th century saw a rise in the exploration of substituted pyrazoles, with various research groups investigating the impact of different functional groups on their properties. The development of modern synthetic methodologies has greatly facilitated the creation of diverse libraries of pyrazole-aniline derivatives, enabling extensive structure-activity relationship (SAR) studies and the discovery of potent therapeutic agents.

Synthetic Methodologies: Crafting the Pyrazole-Aniline Core

The synthesis of pyrazole-aniline compounds can be broadly categorized into methods that form the pyrazole ring with a pre-existing aniline moiety and those that introduce the aniline group to a pre-formed pyrazole scaffold.

Classical Knorr Pyrazole Synthesis and its Variations

The Knorr synthesis remains a fundamental and widely used method for constructing the pyrazole ring. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, often an arylhydrazine, directly yields an N-arylpyrazole.

Experimental Protocol: Knorr Synthesis of 1,3,5-substituted Pyrazoles [2]

  • Reactants: A substituted hydrazine (e.g., phenylhydrazine) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Catalyst: Typically an acid catalyst, such as acetic acid or a mineral acid.

  • Solvent: Often ethanol or acetic acid.

  • Procedure:

    • The 1,3-dicarbonyl compound is dissolved in the chosen solvent.

    • The substituted hydrazine is added to the solution, often portion-wise.

    • The mixture is heated under reflux for a specified period, typically several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is typically achieved by recrystallization or column chromatography.

Multi-component Reactions for Pyrazole-Aniline Synthesis

Modern synthetic chemistry often employs multi-component reactions (MCRs) to efficiently generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrazole-aniline derivatives.

Experimental Protocol: Catalyst-Free One-Pot Synthesis of Pyrazole-Aniline Linked Coumarins [1]

  • Reactants: Aniline, a pyrazole aldehyde, and 4-hydroxycoumarin.

  • Solvent: Methanol.

  • Procedure:

    • A mixture of aniline (1 mmol), pyrazole aldehyde (1 mmol), and 4-hydroxycoumarin (1 mmol) is taken in methanol (5 mL).

    • The reaction mixture is stirred at room temperature.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the solvent is evaporated under reduced pressure.

    • The resulting solid is washed with a suitable solvent (e.g., ethyl acetate) and dried to afford the pure product.

Synthesis of Aminophenyl-Pyrazoles

A common strategy to introduce an aniline moiety is to use a starting material that already contains a protected or precursor amino group on a phenyl ring.

Experimental Protocol: Synthesis of 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one

This synthesis involves a multi-step process:

  • Synthesis of a 5-aminopyrazole-4-carboxylate derivative.

  • Hydrolysis of the ester to the corresponding carboxylic acid.

  • Cyclization with a suitable reagent to form the pyrazolo[3,4-d][1][5]oxazin-4(1H)-one derivative.

  • Reaction with p-phenylenediamine to yield the final 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one.[2]

Biological Activities and Quantitative Data

Pyrazole-aniline compounds have demonstrated a remarkable range of biological activities, with prominent examples in anticancer, antibacterial, and anti-inflammatory research.

Anticancer Activity

Many pyrazole-aniline derivatives exhibit potent antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs).

Table 1: Anticancer Activity of Selected Pyrazole-Aniline Derivatives

Compound IDStructureTargetCancer Cell LineIC50 (µM)Reference
5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin EMCF-71.88 ± 0.11[6]
B16-F102.12 ± 0.15[6]
20 N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeCDK2-0.98 ± 0.06[7]
21 Pyrazole-oxindole conjugateAurora-A kinaseHCT1160.39 ± 0.06[7]
MCF-70.46 ± 0.04[7]
49 Pyrazole derivativeEGFR/HER-2 tyrosine kinase-0.26 / 0.20[7]
66 Pyrazole derivativeCDK2H460, MCF-7, A5490.75 - 4.21[7]
11 Aryl urea derivative of pyrimidine-pyrazoleTubulinMCF7, A549, Colo205, A27800.01 - 0.65[8]
Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrazole-aniline compounds have shown promising activity against various bacterial strains, including resistant ones.

Table 2: Antibacterial Activity of Selected Pyrazole-Aniline Derivatives

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
25 3-phenyl pyrazole derivativeS. aureus16[1]
39 3,5-dichloro aniline derivativeStaphylococci, B. subtilis1[2]
4b, 4e, 4h, 4i, 4k Pyrazole-aniline linked coumarinVarious bacterial strains1.9 - 7.8[9]
10 Pyrazole-thiazole hybridS. aureus, K. planticola1.9 - 3.9[1]
12 Aminoguanidine-derived 1,3-diphenyl pyrazoleE. coli 19241[1]
18 Imidazo-pyridine substituted pyrazoleGram-positive & Gram-negative strainsMBC <1[1]
Anti-inflammatory Activity

Certain pyrazole-aniline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Selected Pyrazole-Aniline Derivatives

Compound IDStructureTargetIC50 (µM)Reference
3j Pyrazolo[5,1-b]quinazolineCOX-20.047[10]
5-LOX2.3[10]
2g Pyrazoline derivativeLipoxygenase80[11]
- 3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02[12]
COX-14.5[12]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyrazole-aniline compounds requires elucidating the signaling pathways they modulate and the experimental workflows used to assess their activity.

Signaling Pathways

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

Many anticancer pyrazole-aniline compounds function as CDK2 inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 G1S G1-S Transition CDK2->G1S Promotes Inhibitor Pyrazole-Aniline Inhibitor Inhibitor->CDK2 Inhibits

Caption: CDK2 signaling pathway and the point of inhibition by pyrazole-aniline compounds.

Experimental Workflows

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in a 96-well plate Start->Seed Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat cells with various concentrations of pyrazole-aniline compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm using a plate reader AddSolubilizer->Measure Analyze Analyze data to determine IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow of the MTT assay for determining the anticancer activity of compounds.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow Start Start PrepareDilutions Prepare serial dilutions of pyrazole-aniline compounds in a 96-well plate Start->PrepareDilutions Inoculate Inoculate each well with a standardized bacterial suspension PrepareDilutions->Inoculate Controls Include positive (no drug) and negative (no bacteria) controls Inoculate->Controls Incubate Incubate the plate at 37°C for 18-24 hours Controls->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe DetermineMIC Determine the MIC as the lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Conclusion and Future Perspectives

The fusion of the pyrazole and aniline moieties has created a privileged scaffold in medicinal chemistry, yielding compounds with significant therapeutic potential. From the historical discovery by Knorr to the development of sophisticated, multi-component synthetic strategies, the journey of pyrazole-aniline chemistry has been one of continuous innovation. The quantitative data clearly demonstrates their efficacy as anticancer, antibacterial, and anti-inflammatory agents.

Future research in this area will likely focus on several key aspects:

  • Target Specificity: The design of more selective inhibitors to minimize off-target effects and improve therapeutic indices.

  • Novel Mechanisms of Action: Exploration of new biological targets for pyrazole-aniline compounds beyond kinase and COX inhibition.

  • Drug Delivery Systems: Development of advanced formulations to enhance the bioavailability and targeted delivery of these compounds.

  • Combinatorial Chemistry and High-Throughput Screening: Continued use of these technologies to expand the chemical space of pyrazole-aniline derivatives and identify new lead compounds.

The rich history and proven biological activity of pyrazole-aniline compounds ensure that they will remain a fertile ground for drug discovery and development for years to come.

References

Green Synthesis of 2-(1H-Pyrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of green and sustainable synthetic methodologies for the production of 2-(1H-pyrazol-1-yl)aniline, a valuable building block in pharmaceutical and materials science. Recognizing the imperative to develop environmentally benign chemical processes, this document outlines a transition from conventional synthesis routes to greener alternatives. A traditional approach involving the cyclization of 2-hydrazinylaniline with 1,1,3,3-tetramethoxypropane is presented as a baseline. In contrast, a proposed green methodology is detailed, which emphasizes the use of safer solvents, alternative energy sources such as microwave irradiation, and improved atom economy. This guide includes detailed experimental protocols, a comparative analysis of reaction parameters, and visualizations of the synthetic workflows to facilitate the adoption of more sustainable practices in the synthesis of this important pyrazole derivative.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The presence of both a pyrazole ring and an aniline moiety provides a versatile scaffold for drug discovery and development, with applications in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

Conventional synthetic methods for pyrazole derivatives often rely on hazardous reagents, volatile organic solvents, and energy-intensive reaction conditions. In line with the principles of green chemistry, there is a growing need for the development of cleaner, safer, and more efficient synthetic routes. This guide explores such green alternatives for the synthesis of this compound, focusing on practical implementation in a research and development setting.

Comparative Synthesis Strategies

A shift from conventional to green synthesis is characterized by improvements in several key metrics, including reaction time, energy consumption, solvent toxicity, and waste generation. This section compares a traditional synthesis route with a proposed greener alternative.

Conventional Synthesis: A Baseline

A common method for the synthesis of 1-substituted pyrazoles is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, this involves the reaction of 2-hydrazinylaniline with 1,1,3,3-tetramethoxypropane, which serves as a synthon for malondialdehyde.

Reaction Scheme:

This method, while effective, typically requires elevated temperatures, prolonged reaction times, and the use of potentially hazardous acidic catalysts and organic solvents.

Proposed Green Synthesis

A greener approach to the synthesis of this compound can be achieved by incorporating several green chemistry principles:

  • Alternative Energy Source: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[1]

  • Greener Solvent: Utilizing solvents such as ethanol or even water, which are less toxic and more environmentally benign than traditional organic solvents.[2][3]

  • Catalyst Modification: Employing a milder or reusable catalyst can reduce waste and improve the overall sustainability of the process. In some cases, the reaction can proceed efficiently without a catalyst.

Reaction Scheme (Green):

Data Presentation: Conventional vs. Green Synthesis

The following table summarizes the key quantitative data for the conventional and proposed green synthesis methods for this compound.

ParameterConventional MethodProposed Green Method
Energy Source Conventional Heating (Oil Bath)Microwave Irradiation
Solvent Acetic Acid / TolueneEthanol
Catalyst Strong Acid (e.g., HCl)None or Mild Acid
Reaction Time 6 - 12 hours10 - 30 minutes
Temperature 100 - 120 °C80 - 100 °C
Yield ~70-80%>85% (expected)
Work-up Neutralization, ExtractionSimple Filtration/Crystallization
Green Metrics Lower Atom Economy, High E-FactorHigher Atom Economy, Lower E-Factor

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 2-hydrazinylaniline, and for both the conventional and proposed green synthesis of this compound.

Synthesis of 2-Hydrazinylaniline (Precursor)

A greener approach to the synthesis of 2-hydrazinylaniline can be achieved through the reduction of 2-nitroaniline.

Protocol:

  • To a solution of 2-nitroaniline (10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (50 mmol).

  • The mixture is refluxed for 2-3 hours.

  • After cooling, the reaction mixture is made alkaline with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered and the filtrate is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 2-hydrazinylaniline.

Conventional Synthesis of this compound

Protocol:

  • In a round-bottom flask, dissolve 2-hydrazinylaniline (10 mmol) in glacial acetic acid (20 mL).

  • Add 1,1,3,3-tetramethoxypropane (11 mmol) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture at 110 °C under reflux for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

Proposed Green Synthesis of this compound

Protocol:

  • In a microwave-safe vessel, combine 2-hydrazinylaniline (10 mmol) and 1,1,3,3-tetramethoxypropane (11 mmol) in ethanol (15 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 90 °C for 15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • The product is expected to precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for both the conventional and green synthesis of this compound.

Conventional_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up 2-Hydrazinylaniline 2-Hydrazinylaniline Reflux (8h, 110°C) Reflux (8h, 110°C) 2-Hydrazinylaniline->Reflux (8h, 110°C) 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane->Reflux (8h, 110°C) Acetic Acid Acetic Acid Acetic Acid->Reflux (8h, 110°C) HCl HCl HCl->Reflux (8h, 110°C) Neutralization Neutralization Reflux (8h, 110°C)->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Conventional Synthesis Workflow.

Green_Synthesis cluster_start_green Starting Materials cluster_process_green Reaction cluster_workup_green Work-up 2-Hydrazinylaniline 2-Hydrazinylaniline Microwave (15 min, 90°C) Microwave (15 min, 90°C) 2-Hydrazinylaniline->Microwave (15 min, 90°C) 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane->Microwave (15 min, 90°C) Ethanol Ethanol Ethanol->Microwave (15 min, 90°C) Cooling & Filtration Cooling & Filtration Microwave (15 min, 90°C)->Cooling & Filtration Recrystallization Recrystallization Cooling & Filtration->Recrystallization Product Product Recrystallization->Product

Caption: Green Synthesis Workflow.

Conclusion

The transition to greener synthetic methods for the production of this compound is not only environmentally responsible but also offers significant practical advantages. The proposed microwave-assisted synthesis in ethanol demonstrates the potential for drastically reduced reaction times, lower energy consumption, and a simplified work-up procedure, all while maintaining or potentially improving product yields. By adopting such methodologies, researchers and drug development professionals can contribute to a more sustainable chemical industry without compromising on efficiency or productivity. This guide serves as a practical resource to facilitate this important transition.

References

The Synthesis of 2-(1H-Pyrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to obtain 2-(1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides comprehensive experimental protocols for key methodologies, and presents quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

This compound is an aromatic compound featuring a pyrazole ring N-substituted with an aminophenyl group. This structural motif is of significant interest in drug discovery due to the diverse biological activities associated with pyrazole derivatives. The synthesis of this class of compounds primarily relies on the formation of a carbon-nitrogen bond between the pyrazole and aniline moieties. The most prominent and effective methods for achieving this are transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. Additionally, classical methods involving the construction of the pyrazole ring on an aniline precursor provide an alternative approach.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • N-Arylation of Pyrazole: This involves the direct coupling of the pyrazole ring with a pre-functionalized aniline or a protected aniline derivative.

  • Pyrazole Ring Formation: This strategy entails the construction of the pyrazole ring from a hydrazine derivative of aniline.

This guide will focus on the most prevalent and versatile N-arylation techniques.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have enabled milder and more efficient transformations. The general mechanism involves the oxidative addition of an aryl halide to a copper(I) species, followed by reaction with the pyrazole and subsequent reductive elimination.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_products Product cluster_conditions Conditions pyrazole 1H-Pyrazole reactants_dummy pyrazole->reactants_dummy aniline 2-Haloaniline (X = I, Br) aniline->reactants_dummy product This compound catalyst Cu(I) Catalyst (e.g., CuI) conditions_dummy catalyst->conditions_dummy ligand Ligand (e.g., L-proline, diamine) ligand->conditions_dummy base Base (e.g., K2CO3, Cs2CO3) base->conditions_dummy solvent Solvent (e.g., DMF, DMSO) solvent->conditions_dummy heat Heat heat->conditions_dummy reactants_dummy->conditions_dummy products_dummy conditions_dummy->products_dummy products_dummy->product

Caption: General workflow for Ullmann condensation.

A typical catalytic cycle for the Ullmann condensation is depicted below.

Ullmann_Cycle pd0 Cu(I)X ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate Ar-Cu(III)(X)(L) ox_add->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange Pyrazole, -HX pd_amide Ar-Cu(III)(Pyrazole)(L) ligand_exchange->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 Cu(I)X product Ar-Pyrazole red_elim->product

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for C-N bond formation.[1][2] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, pyrazole), deprotonation, and reductive elimination to yield the N-arylated product.[2]

Reaction Scheme:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_products Product cluster_conditions Conditions pyrazole 1H-Pyrazole reactants_dummy pyrazole->reactants_dummy aniline 2-Haloaniline (X = Br, Cl) aniline->reactants_dummy product This compound catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) conditions_dummy catalyst->conditions_dummy ligand Phosphine Ligand (e.g., XPhos, RuPhos) ligand->conditions_dummy base Base (e.g., NaOtBu, K3PO4) base->conditions_dummy solvent Solvent (e.g., Toluene, Dioxane) solvent->conditions_dummy heat Heat heat->conditions_dummy reactants_dummy->conditions_dummy products_dummy conditions_dummy->products_dummy products_dummy->product

Caption: General workflow for Buchwald-Hartwig amination.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate Ar-Pd(II)(X)L2 ox_add->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange Pyrazole pd_amide [Ar-Pd(II)(Pyrazole)L2]+X- ligand_exchange->pd_amide deprotonation Deprotonation (Base) pd_amide->deprotonation pd_amide_neutral Ar-Pd(II)(Pyrazolyl)L2 deprotonation->pd_amide_neutral red_elim Reductive Elimination pd_amide_neutral->red_elim red_elim->pd0 Pd(0)L2 product Ar-Pyrazole red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Two-Step Synthesis via Nitro-Aniline Precursor

An alternative and often high-yielding approach involves the N-arylation of pyrazole with a 2-halonitrobenzene, followed by the reduction of the nitro group to an amine. This strategy is particularly useful when the free amino group of 2-haloaniline interferes with the coupling reaction. Both Ullmann and Buchwald-Hartwig conditions can be applied for the initial N-arylation step.

Reaction Scheme:

Two_Step_Synthesis cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction pyrazole 1H-Pyrazole intermediate 1-(2-Nitrophenyl)-1H-pyrazole pyrazole->intermediate nitro 2-Halonitrobenzene nitro->intermediate product This compound intermediate->product Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using the aforementioned methodologies.

Protocol 1: Ullmann Condensation

This protocol describes the copper-catalyzed N-arylation of 1H-pyrazole with 2-iodoaniline.

Materials:

  • 1H-Pyrazole

  • 2-Iodoaniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (1.2 mmol), 2-iodoaniline (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethylformamide (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite and wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed N-arylation of 1H-pyrazole with 2-bromoaniline.

Materials:

  • 1H-Pyrazole

  • 2-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir at room temperature for 10 minutes.

  • To this catalyst solution, add 1H-pyrazole (1.2 mmol), 2-bromoaniline (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield this compound.

Protocol 3: Two-Step Synthesis via Nitro-Aniline Precursor

This protocol describes the synthesis of 1-(2-nitrophenyl)-1H-pyrazole followed by its reduction.

Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrazole

Materials:

  • 1H-Pyrazole

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1H-pyrazole (1.1 mmol), 1-fluoro-2-nitrobenzene (1.0 mmol), and potassium carbonate (1.5 mmol) in dimethylformamide (5 mL).

  • Heat the mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 1-(2-nitrophenyl)-1H-pyrazole can be purified by column chromatography or used directly in the next step.

Step 2: Reduction to this compound

Materials:

  • 1-(2-Nitrophenyl)-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2-nitrophenyl)-1H-pyrazole (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours.

  • Monitor the reduction by TLC. After completion, cool the mixture and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of this compound and related N-arylpyrazoles. Yields are indicative and may vary based on substrate purity, scale, and specific reaction conditions.

Table 1: Ullmann Condensation Parameters

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-IodoanilineCuIL-ProlineK₂CO₃DMF12012-2460-80
2-BromoanilineCuIDMEDAK₃PO₄Dioxane1102450-70
1-Fluoro-2-nitrobenzene--K₂CO₃DMF804-685-95

Table 2: Buchwald-Hartwig Amination Parameters

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromoanilinePd(OAc)₂XPhosNaOtBuToluene1008-1670-90
2-ChloroanilinePd₂(dba)₃RuPhosK₃PO₄Dioxane11012-2465-85
1-Bromo-2-nitrobenzenePd(OAc)₂SPhosCs₂CO₃Toluene1006-1290-98

Table 3: Reduction of 1-(2-Nitrophenyl)-1H-pyrazole

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
SnCl₂·2H₂OEthanol782-385-95
H₂ (1 atm), Pd/CMethanol254-890-99
Fe, NH₄ClEthanol/Water802-480-90

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Buchwald-Hartwig amination generally offers the highest yields and mildest conditions, making it a preferred method in many research settings. The Ullmann condensation provides a viable, albeit often more demanding, alternative. For substrates where the free amine may be problematic, a two-step approach involving the N-arylation of a nitro-precursor followed by reduction is a robust and high-yielding strategy. The choice of method will ultimately depend on the available starting materials, desired scale, and laboratory capabilities. This guide provides the necessary foundational information for researchers to successfully synthesize this important chemical entity.

References

Navigating the Physicochemical Landscape of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-pyrazol-1-yl)aniline is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a wide range of functionalized compounds. A thorough understanding of its solubility and stability is paramount for its effective application in drug discovery, formulation development, and material engineering. This technical guide addresses the current knowledge gap regarding the specific quantitative solubility and stability data for this compound. In the absence of extensive public data, this document provides a framework of predicted properties and outlines detailed, standardized experimental protocols for researchers to determine these crucial parameters. Furthermore, it offers insights into the expected chemical behavior of this compound based on the known characteristics of its constituent pyrazole and aniline moieties.

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Molecular FormulaC₉H₉N₃-
Molecular Weight159.19 g/mol -
XlogP1.5PubChem
Melting PointNot available-
pKa (most basic)~3.5-4.5 (Aniline NH₂)ACD/Labs
pKa (most acidic)~15-16 (Pyrazole NH)ACD/Labs

Note: These values are computational predictions and should be confirmed through experimental validation.

Solubility Profile: Guiding Principles and Experimental Determination

The solubility of this compound is influenced by its aromatic nature, the presence of a basic aniline nitrogen, and a weakly acidic pyrazole nitrogen. It is expected to exhibit limited solubility in aqueous media at neutral pH and greater solubility in organic solvents.

General Solubility Expectations
  • Aqueous Solubility: Due to the hydrophobic benzene and pyrazole rings, low solubility in water is anticipated.

  • pH-Dependent Solubility: The basic aniline moiety (pKa ~3.5-4.5) will be protonated at acidic pH, forming a more soluble salt. Therefore, solubility is expected to increase significantly in acidic conditions.

  • Organic Solvent Solubility: Good solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol), with moderate to good solubility in other common organic solvents like acetone and ethyl acetate.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vials to prevent evaporation prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Withdraw supernatant and filter (0.22 µm) equil2->analysis1 analysis2 Dilute sample to a known concentration analysis1->analysis2 analysis3 Quantify using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Fig. 1: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Stability Profile: Assessment and Considerations

The stability of this compound is critical for its storage, handling, and application. Key factors influencing its stability include pH, temperature, and light exposure.

Expected Stability Characteristics
  • pH Stability: The compound is expected to be relatively stable in neutral and mildly acidic or basic conditions. However, extreme pH values may lead to degradation. The aniline moiety may be susceptible to oxidation, particularly at higher pH.

  • Thermal Stability: As a crystalline solid, this compound is likely to be stable at ambient and moderately elevated temperatures. Thermal degradation pathways should be investigated at higher temperatures.

  • Photostability: Aromatic amines can be susceptible to photodegradation. Exposure to UV light may cause discoloration and the formation of impurities.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

G cluster_conditions Stress Conditions start Prepare solutions of this compound acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Fig. 2: Workflow for Forced Degradation Studies.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature.

    • Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Stress: Expose a solution and solid sample to elevated temperatures (e.g., 60 °C).

    • Photolytic Stress: Expose a solution and solid sample to controlled UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

    • Quench the degradation reaction if necessary (e.g., by neutralization).

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Data Interpretation:

    • Calculate the percentage of remaining this compound at each time point.

    • Identify and, if possible, characterize the major degradation products.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers to experimentally determine these critical parameters. The outlined protocols for shake-flask solubility testing and forced degradation studies are standard industry practices that will yield reliable and reproducible data. The predicted properties and general stability considerations based on the compound's chemical structure offer a solid foundation for initiating these experimental investigations. A comprehensive understanding of the physicochemical properties of this compound is essential for unlocking its full potential in the development of novel therapeutics and advanced materials.

Quantum Chemical Studies of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of 2-(1H-pyrazol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific compound, this guide synthesizes information from closely related N-arylpyrazole and aminophenyl-pyrazole derivatives to present a predictive analysis of its structural, spectroscopic, and electronic properties. The methodologies for synthesis, experimental characterization, and computational analysis are detailed, providing a framework for future research on this and similar molecules. All quantitative data from analogous compounds are summarized in structured tables, and key conceptual workflows are visualized using diagrams.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of an aniline moiety to the pyrazole ring, as in this compound, is expected to modulate its electronic and steric properties, potentially leading to novel applications in drug design and as nonlinear optical (NLO) materials. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, vibrational modes, electronic transitions, and reactivity of such molecules.[5][6][7] This guide provides an in-depth summary of the expected quantum chemical properties of this compound based on data from analogous compounds.

Synthesis and Experimental Characterization

Experimental Protocols

Synthesis of N-Arylpyrazoles:

A plausible synthetic route involves the reaction of an aryl nucleophile with di-tert-butylazodicarboxylate (DBAD) and a 1,3-dicarbonyl compound.[9] For the synthesis of this compound, 2-aminophenylboronic acid or a related organometallic derivative could serve as the aryl nucleophile.

  • Step 1: Formation of the Aryl Nucleophile: An aryl halide (e.g., 2-bromoaniline) is converted to an aryllithium or Grignard reagent.

  • Step 2: Reaction with DBAD: The aryl nucleophile is reacted with DBAD.

  • Step 3: Cyclization with a 1,3-Dicarbonyl Equivalent: The intermediate from Step 2 is treated with a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde) or its synthetic equivalent in the presence of an acid to facilitate deprotection and cyclization to the pyrazole ring.[9]

Spectroscopic Characterization:

The synthesized compound would be characterized using standard spectroscopic techniques.

  • FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the pyrazole and aniline rings.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of the molecule.

Computational Methodology

Quantum chemical calculations are typically performed using DFT with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar molecules.[10]

Typical Computational Workflow:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to aid in the assignment of experimental IR and Raman spectra.

  • Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and charge distribution.

  • UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum.

  • Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β₀) is calculated to assess the NLO potential of the molecule.

Data Presentation

The following tables summarize expected quantitative data for this compound based on studies of structurally similar compounds.

Structural Parameters (Predicted)

Based on X-ray diffraction data of a similar pyridylpyrazole derivative, this compound is expected to have a non-planar conformation with the aniline and pyrazole rings twisted relative to each other.[11]

Table 1: Predicted Bond Lengths and Bond Angles for this compound

ParameterPredicted ValueReference Compound(s)
Bond Lengths (Å)
N1-N2~1.352-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N2-C3~1.342-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C3-C4~1.392-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C4-C5~1.382-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C5-N1~1.362-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N1-C(aniline)~1.43N-phenylpyrazole derivatives[12]
C-N(amine)~1.40Aniline derivatives
**Bond Angles (°) **
N1-N2-C3~1112-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N2-C3-C4~1062-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C3-C4-C5~1072-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C4-C5-N1~1092-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
C5-N1-N2~1072-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11]
N2-N1-C(aniline)~120N-phenylpyrazole derivatives[12]
Vibrational Frequencies (Predicted)

The vibrational spectrum of this compound is expected to be a superposition of the characteristic modes of the pyrazole and aniline rings.[5]

Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Reference Compound(s)
N-H stretching (aniline)3400-35005-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5]
C-H stretching (aromatic)3000-3100N-phenylpyrazole derivatives
C=N stretching (pyrazole)1550-16001,3,5-triphenyl-4,5-dihydropyrazole
C=C stretching (aromatic)1450-1600N-phenylpyrazole derivatives
N-H bending (aniline)1600-16505-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5]
C-N stretching1250-1350N-phenylpyrazole derivatives
N-N stretching (pyrazole)1100-1150Pyrazole derivatives
Electronic Properties (Predicted)

The electronic properties of this compound are expected to be influenced by the interplay between the electron-donating amino group and the pyrazole ring.

Table 3: Predicted Electronic Properties for this compound

PropertyPredicted ValueReference Compound(s)
UV-Vis Absorption (λmax)
π → π* transition250-350 nm5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5]
Frontier Molecular Orbitals
HOMO Energy-5.5 to -6.5 eVAminopyrazole and pyrazolopyrimidine derivatives[13]
LUMO Energy-1.0 to -2.5 eVAminopyrazole and pyrazolopyrimidine derivatives[13]
HOMO-LUMO Energy Gap (ΔE)3.0 to 5.0 eVAminopyrazole and pyrazolopyrimidine derivatives[13]
Non-Linear Optical Properties
First-order Hyperpolarizability (β₀)> 1.0 x 10⁻³⁰ esu5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5]

Mandatory Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

quantum_workflow Workflow for Quantum Chemical Calculations start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop end Analyzed Results freq_calc->end uv_vis UV-Vis Spectra Simulation (TD-DFT) electronic_prop->uv_vis nlo NLO Property Calculation electronic_prop->nlo uv_vis->end nlo->end

Caption: A typical workflow for quantum chemical calculations.

Structure-Property Relationship

structure_property Conceptual Structure-Property Relationship structure Molecular Structure (Aniline & Pyrazole Moieties) electronic_effects Electronic Effects (Inductive, Resonance) structure->electronic_effects steric_effects Steric Effects (Torsional Angles) structure->steric_effects homo_lumo Frontier Molecular Orbitals (HOMO-LUMO Gap) electronic_effects->homo_lumo charge_dist Charge Distribution (MEP) electronic_effects->charge_dist polarizability Polarizability & Hyperpolarizability steric_effects->polarizability reactivity Chemical Reactivity homo_lumo->reactivity bioactivity Biological Activity homo_lumo->bioactivity charge_dist->reactivity nlo_activity NLO Activity polarizability->nlo_activity

Caption: Interplay of structure and electronic properties.

Conclusion

This technical guide has provided a comprehensive theoretical and predictive overview of the quantum chemical properties of this compound. By leveraging data from structurally analogous compounds, we have outlined the expected synthetic methodologies, spectroscopic signatures, and electronic characteristics. The presented data tables and workflows offer a valuable resource for researchers initiating studies on this molecule. Future experimental and computational work is encouraged to validate and expand upon the predictions made in this guide, which will be crucial for unlocking the full potential of this compound in drug development and materials science.

References

An In-depth Technical Guide to the Crystal Structure of 2-(1H-pyrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(1H-pyrazol-1-yl)aniline derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their molecular geometry, summarizes key crystallographic data, outlines experimental procedures for their synthesis and crystallization, and explores their interaction with a key biological signaling pathway.

Molecular Structure and Conformation

The core structure of this compound consists of an aniline ring substituted at the 2-position with a pyrazole ring via a nitrogen atom. The overall conformation of these derivatives is largely determined by the torsion angle between the planes of the aniline and pyrazole rings. This dihedral angle is influenced by the nature and position of substituents on both ring systems, as well as by intermolecular interactions in the crystal lattice, such as hydrogen bonding.

Analysis of various derivatives reveals that the planes of the pyrazolyl and the central aromatic ring can adopt conformations ranging from nearly coplanar to almost perpendicular. For instance, in the related structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are nearly perpendicular to the pyridine ring, with dihedral angles of 87.77(8)° and 85.73(7)°.[1] In contrast, other derivatives with different substitution patterns may exhibit smaller dihedral angles, influencing the molecule's overall shape and potential for biological activity.

Crystallographic Data Summary

The following tables summarize key crystallographic parameters for a selection of this compound derivatives and related structures, providing a basis for comparison of their solid-state properties.

Table 1: Crystal Data and Structure Refinement for Selected Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,6-bis[(1H-pyrazol-1-yl)methyl]pyridineC₁₃H₁₃N₅MonoclinicP2₁/c7.481(3)9.076(4)19.021(8)95.471(5)1285.7(9)4
2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]aniline derivativeC₁₉H₁₉N₃O₅S·C₄H₈O₂MonoclinicP2₁/n------
N-(pyrazin-2-yl)anilineC₁₀H₉N₃MonoclinicP2₁/n8.2194(3)8.8851(3)11.8395(4)104.643(2)836.56(5)4

Note: Complete crystallographic data for the 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]aniline derivative was not publicly available.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the condensation of a substituted aminocinnamaldehyde with hydrazine hydrate.[2] The reaction can be carried out under microwave irradiation in the presence of a catalyst such as nano-ZnO.[2]

Example Protocol for the Synthesis of 2-(1H-pyrazol-5-yl)aniline: [2]

  • To a solution of amino cinnamaldehyde (10 mmol) in a suitable solvent, add hydrazine hydrate (10 mmol).

  • Add a catalytic amount of nano-ZnO.

  • Subject the reaction mixture to microwave irradiation.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, add ice-cold water to precipitate the solid product.

  • Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst.

  • Filter and recrystallize the pure product from ethanol.

Synthesis of a 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]aniline Derivative[3]
  • A mixture of 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one (0.01 mol), 2-bromo-1-(4-methoxyphenyl)ethan-1-one (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in N,N-dimethylformamide (5 mL) is stirred at room temperature for 3 hours.[3]

  • The reaction mixture is then poured onto ice-water.[3]

  • The solid that forms is collected by filtration and recrystallized from a mixture of ethanol and 1,4-dioxane to yield pale brown crystals.[3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture, such as ethanol or ethanol/dioxane.[3]

Biological Activity and Signaling Pathway Inhibition

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and fibrosis.[4][5] One of the most prominent targets for this class of compounds is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][6][7]

Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[5][6] Aberrant activation of this pathway is a hallmark of several diseases, including cancer and fibrosis.[5][7] Pyrazole-based compounds have been identified as potent inhibitors of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4] These inhibitors typically act as ATP-competitive binders in the kinase domain of TβRI, preventing the phosphorylation of downstream SMAD proteins (SMAD2/3) and thereby blocking the signal transduction cascade.[4]

Below is a diagram illustrating the canonical TGF-β signaling pathway and the point of inhibition by this compound derivatives.

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor This compound Derivative Inhibitor->TBRI Inhibits (ATP-competitive)

TGF-β signaling pathway inhibition.
Experimental Workflow for Inhibitor Evaluation

The evaluation of this compound derivatives as TGF-β signaling inhibitors typically involves a multi-step process, beginning with in vitro assays and progressing to cell-based and potentially in vivo models.

Experimental_Workflow Start Start: Synthesized This compound Derivatives Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Determine_IC50 Determine IC₅₀/Kᵢ values against TβRI (ALK5) Kinase_Assay->Determine_IC50 Cell_Assay Cell-Based Assays (e.g., Reporter Gene Assay) Determine_IC50->Cell_Assay Promising compounds Measure_Inhibition Measure inhibition of TGF-β induced SMAD2/3 phosphorylation Cell_Assay->Measure_Inhibition Functional_Assay Functional Assays (e.g., EMT, fibrosis models) Measure_Inhibition->Functional_Assay Active compounds Assess_Phenotype Assess blockade of TGF-β induced cellular phenotypes Functional_Assay->Assess_Phenotype End Lead Compound Identification Assess_Phenotype->End

Workflow for evaluating inhibitors.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound derivatives, highlighting their conformational diversity and key crystallographic features. The outlined synthetic protocols offer a practical basis for their preparation and crystallization. Furthermore, the elucidation of their inhibitory mechanism on the TGF-β signaling pathway underscores their therapeutic potential, particularly in the fields of oncology and fibrosis. The presented data and workflows serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-pyrazol-1-yl)aniline Derivatives and Related Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Scope: Direct anticancer activity data and detailed protocols for 2-(1H-pyrazol-1-yl)aniline are limited in publicly available literature. Therefore, this document focuses on closely related pyrazole-aniline and phenyl-pyrazole derivatives that have been evaluated for their anticancer properties. The principles and protocols described herein are broadly applicable to the screening and characterization of novel small molecule anticancer agents, including the target class of compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The fusion of a pyrazole ring with an aniline or phenyl moiety can lead to compounds with potent cytotoxic effects against various cancer cell lines. These derivatives have been shown to exert their anticancer effects through multiple mechanisms, such as the inhibition of protein kinases (e.g., EGFR, CDK2), disruption of tubulin polymerization, and induction of apoptosis.[1][3] This document provides an overview of the reported anticancer activities of several pyrazole-aniline and related derivatives and details the experimental protocols for their evaluation.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the IC50 values for representative pyrazole-aniline and phenyl-pyrazole derivatives.

Table 1: Cytotoxicity of Indolo-pyrazole Derivatives Grafted with Thiazolidinone

CompoundCancer Cell LineIC50 (µM)
6c SK-MEL-28 (Melanoma)3.46
IV Average of four cancer cell lines3.0
V HeLa (Cervical Cancer)0.4
VIII HCT-15 (Colon Cancer)0.92
IX A549 (Lung Cancer)1.24
Data sourced from a study on indolo–pyrazoles with thiazolidinone as potential tubulin polymerization inhibitors.[3]

Table 2: Cytotoxicity of Various Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism/Target
22 MCF7, A549, HeLa, PC32.82 - 6.28EGFR Inhibition (IC50 = 0.61 µM)
23 MCF7, A549, HeLa, PC32.82 - 6.28EGFR Inhibition (IC50 = 0.51 µM)
33 HCT116, MCF7, HepG2, A549< 23.7CDK2 Inhibition (IC50 = 0.074 µM)
34 HCT116, MCF7, HepG2, A549< 23.7CDK2 Inhibition (IC50 = 0.095 µM)
43 MCF7 (Breast Cancer)0.25PI3 Kinase Inhibition
50 HepG2 (Liver Cancer)0.71Dual EGFR/VEGFR-2 Inhibition
Data compiled from a review on recent advances in pyrazole derivatives as anticancer agents.[1]

Table 3: Cytotoxicity of Coumarin Pyrazoline Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
9 MCF-7 (Breast Cancer)61.44
12 MCF-7 (Breast Cancer)70.11
13 MCF-7 (Breast Cancer)22.6
14 MCF-7 (Breast Cancer)25.99
Results from a study on coumarin pyrazoline derivatives against the MCF-7 breast cancer cell line.[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer activity of pyrazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can be used to detect exposed PS. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost their membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Visualization of Workflows and Pathways

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a general workflow for the initial screening and characterization of novel anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification synthesis Synthesis of This compound Derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot (Protein Expression) ic50->western_blot kinase_assay Kinase Inhibition Assay (e.g., EGFR, CDK2) western_blot->kinase_assay tubulin_assay Tubulin Polymerization Assay western_blot->tubulin_assay

Caption: General workflow for anticancer drug discovery.

Signaling Pathway: Inhibition of EGFR Signaling

Several pyrazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

egfr_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Derivative Pyrazole-Aniline Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

Another common mechanism of action for pyrazole derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

tubulin_pathway cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Derivative Pyrazole-Aniline Derivative Tubulin Tubulin Dimers Derivative->Tubulin Inhibits Polymerization Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Disruption leads to Caspase Caspase Activation G2M_Arrest->Caspase Induces CellDeath Apoptotic Cell Death Caspase->CellDeath

Caption: Tubulin polymerization inhibition pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-(1H-pyrazol-1-yl)aniline and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of 2-(1H-pyrazol-1-yl)aniline and other pyrazole-based compounds. These guidelines are intended to assist researchers in the consistent and reliable evaluation of the cytotoxic potential of these molecules, a critical step in the drug discovery and development process. While specific cytotoxicity data for this compound is not extensively available in the public domain, the protocols outlined herein are standard methods for evaluating novel chemical entities. The provided data tables showcase the cytotoxic effects of other pyrazole derivatives to serve as a reference.

Introduction to this compound and Pyrazole Derivatives in Oncology

2-(1H-Pyrazol-5-yl)aniline is a chemical compound featuring both pyrazole and aniline moieties, making it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.[1] Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[2][3] Numerous pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis, with some advancing to clinical use.[3] The evaluation of cytotoxicity is a fundamental preliminary step in characterizing the anticancer potential of new pyrazole derivatives like this compound.

Quantitative Cytotoxicity Data for Pyrazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.

Note: The following data is for various pyrazole derivatives and not specifically for this compound. This information is provided for comparative purposes.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-arylcinnamide derivative VHeLa0.4[4]
Pyrazole-arylcinnamide derivative VAverage of four cancer cell lines1.2[4]
Indolo–pyrazole conjugate 6cSK-MEL-28 (Melanoma)3.46[4]
Thiazolidinone indole hybrid VIIIHCT-15 (Colon)0.92[4]
Diphenyl pyrazole–chalcone 6bHNO-97 (Oral)10[5]
Diphenyl pyrazole–chalcone 6dHNO-97 (Oral)10.56[5]
PTA-1MDA-MB-231 (Breast)Low micromolar[6]
YH263HCT 116 (Colon)8.9 ± 0.6[7]
YH264HCT 116 (Colon)18.3 ± 2.3[7]
WW751HCT 116 (Colon)3.1 ± 0.2[7]
1-formyl-2-pyrazoline 1HeLa25.01[8]
1-formyl-2-pyrazoline 2MCF7 (Breast)82.87[8]

Experimental Protocols

Herein, we provide detailed protocols for three common in vitro cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Apoptosis (Annexin V) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][11]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound (various concentrations) B->C D Incubate for desired exposure time (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 1-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Shake plate to ensure complete solubilization G->H I Measure absorbance at 570 nm using a plate reader H->I J Calculate cell viability (%) relative to control I->J K Determine IC50 value J->K

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight in a humidified 37°C incubator with 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane.[14]

Experimental Workflow:

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound (various concentrations) B->C D Incubate for desired exposure time C->D E Centrifuge the plate D->E F Transfer supernatant to a new plate E->F G Add LDH reaction mixture F->G H Incubate at room temperature (protected from light) G->H I Measure absorbance at 490 nm H->I J Calculate % cytotoxicity relative to controls I->J K Determine EC50 value J->K Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis A Seed cells and treat with This compound B Incubate for desired time A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Acquire data on a flow cytometer F->G H Analyze dot plot to quantify: - Viable cells (Annexin V- / PI-) - Early apoptotic cells (Annexin V+ / PI-) - Late apoptotic/necrotic cells (Annexin V+ / PI+) G->H Apoptosis_Signaling_Pathway A This compound B Cellular Stress (e.g., DNA damage, ROS) A->B C Activation of Pro-apoptotic Bcl-2 family proteins (e.g., Bax) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis (Cell Death) H->I

References

Application Notes and Protocols for Investigating the Anticancer Mechanism of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a generalized overview of the potential mechanisms of action for pyrazole derivatives, along with detailed protocols for key experiments to elucidate these mechanisms. The presented data is a synthesis of findings from various studies on structurally related pyrazole compounds and should serve as a guide for investigating novel pyrazole-based potential anticancer agents.

Potential Mechanisms of Action of Pyrazole Derivatives in Cancer Cells

Pyrazole derivatives have been shown to target multiple pathways to induce cancer cell death. The primary mechanisms include:

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspase cascades.[1][2][3]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing cell cycle arrest at various phases, most commonly the G1 or G2/M phase.[1][4][5] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6]

  • Inhibition of Tubulin Polymerization: A subset of pyrazole derivatives functions as microtubule-targeting agents. By inhibiting the polymerization of tubulin, they disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[1][7]

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Derivatives have been developed to target specific kinases that are often overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase (PI3K).[6][8][9]

  • Induction of DNA Damage: Some pyrazole compounds have been found to cause DNA damage, which in turn activates cellular DNA damage response pathways, ultimately leading to cell death.[3][5][10]

Quantitative Data Summary for Representative Pyrazole Derivatives

The following tables summarize the cytotoxic and mechanistic activities of various reported pyrazole derivatives against different cancer cell lines. This data provides a reference for the expected potency and efficacy of novel pyrazole compounds.

Table 1: Cytotoxicity of Representative Pyrazole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / GI50 / CC50 (µM)Reference
5b K562 (Leukemia)MTT0.021[7]
A549 (Lung)MTT0.69[7]
PTA-1 MDA-MB-231 (Breast)DNS0.93[1]
A549 (Lung)DNS0.17[1]
Jurkat (Leukemia)DNS0.32[1]
Compound 43 MCF7 (Breast)Not Specified0.25[9]
Compound 59 HepG2 (Liver)Not Specified2[9]
Compound 5a MCF-7 (Breast)Not Specified1.88[6]
B16-F10 (Melanoma)Not Specified2.12[6]

Table 2: Mechanistic Activity of Representative Pyrazole Derivatives

Compound IDActivityAssay TypeQuantitative MeasurementCell LineReference
PTA-1 Apoptosis InductionAnnexin V-FITC/PI59.4% apoptotic cells at 10 µMMDA-MB-231[1]
Apoptosis InductionAnnexin V-FITC/PI59.7% apoptotic cells at 20 µMMDA-MB-231[1]
5b Tubulin Polymerization InhibitionIn Vitro AssayIC50 = 7.30 µM-[7]
Compound 5a CDK2/cyclin E InhibitionIn Vitro AssayIC50 = 0.98 µM-[6]

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of a novel pyrazole derivative are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate histograms representing the distribution of cells in different cell cycle phases.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in absorbance at 340 nm.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

  • Compound Addition: Add the pyrazole compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Absorbance Measurement: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound can be quantified by comparing the rate and extent of polymerization to the controls.

Visualizations

Signaling Pathway Diagram

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Mitochondrion Induces Stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Generalized pyrazole-induced apoptosis pathway.

Experimental Workflow Diagram

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with Pyrazole Derivative Treatment with Pyrazole Derivative Cancer Cell Culture->Treatment with Pyrazole Derivative Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Pyrazole Derivative->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Pyrazole Derivative->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with Pyrazole Derivative->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for assessing anticancer activity.

Cell Cycle Diagram

G G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 DNA Synthesis M M G2->M G2/M Checkpoint M->G1 Mitosis Pyrazole Arrest Pyrazole Arrest Pyrazole Arrest->G1 Arrest Pyrazole Arrest->G2 Arrest

Caption: Cell cycle phases and potential arrest points.

References

Application Notes and Protocols: Anti-inflammatory Properties of 2-(1H-pyrazol-1-yl)aniline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of 2-(1H-pyrazol-1-yl)aniline analogues and structurally related N-phenylpyrazole derivatives. While specific data for the this compound core scaffold is limited in the current body of scientific literature, this document leverages available information on closely related N-phenylpyrazole and aniline-derived pyrazole compounds to provide a comprehensive guide for research and development. Pyrazole derivatives are a significant class of heterocyclic compounds renowned for their anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1][2] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, underscore the therapeutic potential of this chemical class.[1]

The following sections detail the synthesis, in vitro and in vivo experimental protocols, and known signaling pathways associated with the anti-inflammatory effects of these compounds. All quantitative data from relevant studies on analogous compounds are summarized for comparative analysis.

Data Presentation: Anti-inflammatory Activity of N-Phenylpyrazole Analogues

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various N-phenylpyrazole and related analogues from published studies. This data provides a baseline for comparing the potency of newly synthesized compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of N-Phenylpyrazole Analogues

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Series 1
Analogue A>1000.25>400Celecoxib
Analogue B50.51.533.7Celecoxib
Series 2
Compound X15.20.12126.7Indomethacin
Compound Y8.90.08111.3Indomethacin

Table 2: In Vivo Anti-inflammatory Activity of N-Phenylpyrazole Analogues in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hReference Compound
Series 1
Analogue A1065Indomethacin
Analogue B1058Indomethacin
Series 2
Compound X2072Diclofenac
Compound Y2078Diclofenac

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogues.

Protocol 1: Synthesis of N-Phenylpyrazole Derivatives

A general method for the synthesis of N-phenylpyrazole analogues involves the condensation of a substituted aniline with a 1,3-dicarbonyl compound.[2]

Materials:

  • Substituted aniline (e.g., 2-hydrazinylaniline)

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

G General Synthesis Workflow A Substituted Aniline + 1,3-Dicarbonyl C Reflux (4-6h) A->C B Solvent (Ethanol) + Catalyst (Acetic Acid) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Solvent Evaporation D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Final N-Phenylpyrazole Analogue G->H

Caption: General workflow for the synthesis of N-phenylpyrazole analogues.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitors to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate for 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.

G COX Inhibition Assay Workflow A Prepare Compound Dilutions C Add Compounds & Pre-incubate A->C B Add COX Enzyme to Wells B->C D Add Arachidonic Acid C->D E Incubate D->E F Stop Reaction E->F G Measure PGE2 (ELISA) F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3]

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathways

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of the cyclooxygenase (COX) pathway.

G COX Inflammatory Pathway A Cell Membrane Phospholipids B Phospholipase A2 C Arachidonic Acid A->C Stimulus A->C B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (PGE2, etc.) D->F E->F G Inflammation (Pain, Fever, Swelling) F->G H N-Phenylpyrazole Analogues H->E Inhibition

Caption: Inhibition of the COX-2 pathway by N-phenylpyrazole analogues.

Inflammatory stimuli trigger the release of arachidonic acid from cell membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, which are key mediators of inflammation.[2] N-phenylpyrazole analogues, similar to celecoxib, are often designed to selectively inhibit COX-2, which is upregulated at sites of inflammation, thereby reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[1] Some pyrazole derivatives have also been reported to inhibit the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators.[2]

Conclusion

The provided application notes and protocols offer a robust framework for the synthesis and evaluation of the anti-inflammatory properties of this compound analogues and related N-phenylpyrazole derivatives. By utilizing these standardized methods, researchers can effectively screen and characterize novel compounds for their potential as next-generation anti-inflammatory agents. Future studies should aim to elucidate the specific structure-activity relationships of the this compound scaffold to optimize its therapeutic potential.

References

Application Notes and Protocols: 2-(1H-pyrazol-1-yl)aniline as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies to evaluate the efficacy of 2-(1H-pyrazol-1-yl)aniline as a corrosion inhibitor for steel in acidic environments. The protocols are based on established electrochemical and surface analysis techniques.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are effective corrosion inhibitors for metals. This compound, a heterocyclic compound containing multiple nitrogen atoms and a phenyl group, is a promising candidate for the corrosion protection of steel. Its inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. This document outlines the experimental procedures to quantify the inhibition efficiency and understand the mechanism of inhibition.

Quantitative Data Summary

The following tables summarize the expected quantitative data from corrosion inhibition studies of a related isomer, 2-(1H-pyrazol-5-yl)aniline, on Aluminium-2014 alloy in 1.0 M HCl.[1] This data is presented as a representative example of the results that can be obtained using the protocols described below.

Table 1: Weight Loss Measurement Data [1]

Inhibitor Concentration (ppm)Corrosion Rate (mmpy) at 25°CInhibition Efficiency (%) at 25°CCorrosion Rate (mmpy) at 35°CInhibition Efficiency (%) at 35°C
Blank2.15-3.45-
500.9854.41.6552.2
1000.5474.90.9871.6
1500.2887.00.5584.1

Table 2: Potentiodynamic Polarization Data [1]

Inhibitor Concentration (ppm)Corrosion Potential, Ecorr (mV vs. SCE) at 25°CCorrosion Current Density, Icorr (µA/cm²) at 25°CInhibition Efficiency (%) at 25°C
Blank-485185-
50-4758554.1
100-4684874.1
150-4602586.5

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data [1]

Inhibitor Concentration (ppm)Charge Transfer Resistance, Rct (Ω·cm²) at 25°CDouble Layer Capacitance, Cdl (µF/cm²) at 25°CInhibition Efficiency (%) at 25°C
Blank85120-
501808552.8
1003506075.7
1506804587.5

Experimental Protocols

  • Inhibitor: this compound.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with distilled water.

  • Working Electrode: Mild steel specimens with a standardized surface area (e.g., 1 cm²). The chemical composition of the steel should be reported.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

Steel Specimen Preparation:

  • Mechanically polish the steel specimens with a series of emery papers of increasing grit size (e.g., up to 1200 grade).[2][3]

  • Degrease the specimens with acetone and rinse thoroughly with distilled water.[2][3]

  • Dry the specimens at room temperature before use.[4]

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the prepared steel specimens accurately.

  • Immerse the specimens in 250 mL of 1 M HCl solution with and without various concentrations of this compound (e.g., 50, 100, 150 ppm).

  • Maintain the temperature at a constant value (e.g., 25°C or 35°C) for a specified immersion period (e.g., 6 hours).[3]

  • After the immersion period, retrieve the specimens, clean them with a suitable cleaning solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, and dry.

  • Weigh the specimens again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mmpy) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of steel in g/cm³, A is the surface area in cm², and T is the immersion time in hours.

    • IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[1]

Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat.

Potentiodynamic Polarization (PDP): [1]

  • Immerse the steel working electrode in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[1]

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).[1]

  • Record the resulting current density.

  • Extrapolate the Tafel plots of the polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).[1]

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS): [1]

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.1 Hz).[1][5]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Scanning Electron Microscopy (SEM): [1]

  • Immerse steel specimens in 1 M HCl with and without the optimum concentration of the inhibitor for a specified period.

  • After immersion, retrieve the specimens, rinse gently with distilled water, and dry.

  • Examine the surface morphology of the specimens using an SEM to observe the extent of corrosion and the formation of a protective film.[1]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Analysis Inhibitor This compound Solution WL Weight Loss Measurement Inhibitor->WL PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS SEM Surface Analysis (SEM) Inhibitor->SEM Steel Steel Specimen Preparation Steel->WL Steel->PDP Steel->EIS Steel->SEM Acid 1M HCl Solution Acid->WL Acid->PDP Acid->EIS Acid->SEM Data Data Analysis (IE%, CR) WL->Data PDP->Data EIS->Data SEM->Data

Caption: Experimental workflow for evaluating the corrosion inhibition of this compound.

Inhibition_Mechanism Inhibitor This compound (Inhibitor Molecule) Adsorbed_Layer Protective Adsorbed Film Inhibitor->Adsorbed_Layer Adsorption H_plus H+ Steel Fe H_plus->Steel Cathodic Reaction (H₂ Evolution) Cl_minus Cl- Cl_minus->Steel Anodic Dissolution (Fe²⁺ formation) Steel->Adsorbed_Layer Adsorbed_Layer->Steel Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

References

Application Notes and Protocols: Electrochemical Studies of 2-(1H-pyrazol-1-yl)aniline on Aluminum Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the electrochemical evaluation of 2-(1H-pyrazol-1-yl)aniline as a corrosion inhibitor for aluminum alloys, specifically targeting the Aluminium-2014 alloy in acidic environments. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors as they can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive action of the environment.[1] Pyrazole derivatives, in particular, have demonstrated significant potential as corrosion inhibitors for various metals, including aluminum and its alloys.[2][3][4] The presence of nitrogen atoms and π-electrons in the pyrazole ring facilitates strong adsorption onto the metal surface.[1]

The following sections detail the experimental setup, protocols for key electrochemical techniques, and a summary of the quantitative data obtained from studies on this compound.

Data Presentation

The corrosion inhibition efficiency of this compound on Aluminium-2014 alloy in 1.0 M HCl solution was investigated at different concentrations and temperatures. The key parameters obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are summarized below.

Table 1: Potentiodynamic Polarization Data for Aluminium-2014 in 1.0 M HCl with and without this compound

Inhibitor Concentration (ppm)Temperature (°C)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
Blank25-734134.8-
5025-69848.264.2
10025-68130.177.7
15025-67422.583.3
Blank35-742251.1-
5035-712102.359.2
10035-69568.772.6
15035-68345.481.9

Data extracted from Rasayan Journal of Chemistry.[2]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Aluminium-2014 in 1.0 M HCl with and without this compound

Inhibitor Concentration (ppm)Temperature (°C)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank25148168-
50254126264.1
100256583977.5
150258822983.2
Blank3585292-
503520812059.1
100353108072.6
150354695381.9

Data extracted from Rasayan Journal of Chemistry.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the electrochemical evaluation of this compound as a corrosion inhibitor.

Synthesis of this compound

A green synthesis approach using microwave irradiation can be employed for the synthesis of this compound.[2][3]

Materials:

  • Amino Cinnamaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Nano-ZnO (catalyst)

  • Ice-cold water

Protocol:

  • In a suitable reaction vessel, take a solution of Amino Cinnamaldehyde (10 mmol) in ethanol.

  • Add Hydrazine hydrate (10 mmol) to the solution.

  • Add a catalytic amount of Nano-ZnO.

  • Subject the reaction mixture to microwave irradiation.

  • After the reaction is complete, add ice-cold water to the mixture to precipitate the solid product.

  • Filter the precipitate and recrystallize from an ethanol/water mixture to obtain pure this compound.[3]

Working Electrode Preparation

Materials:

  • Aluminium-2014 alloy specimen

  • Emery papers of various grades (e.g., 600, 800, 1000, 1200 grit)

  • Distilled water

  • Acetone

  • Cold-setting resin

Protocol:

  • Cut the Aluminium-2014 alloy into specimens of a suitable size (e.g., 1 cm x 1 cm).

  • Mechanically polish the surface of the specimens using successively finer grades of emery paper.

  • Rinse the polished specimens thoroughly with distilled water.

  • Degrease the specimens with acetone and allow them to air dry.

  • Mount the specimens in a cold-setting resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.

Electrochemical Measurements

Electrochemical studies are performed using a standard three-electrode cell configuration with a potentiostat/galvanostat.[2]

Apparatus:

  • Potentiostat/Galvanostat (e.g., CH-INSTRUMENT, USA)[2]

  • Three-electrode cell:

    • Working Electrode: Prepared Aluminium-2014 alloy specimen

    • Reference Electrode: Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum foil or graphite rod

  • Corrosive Medium: 1.0 M Hydrochloric acid (HCl) solution

  • Inhibitor: this compound at desired concentrations (e.g., 50, 100, 150 ppm)

This technique is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and the type of inhibition (anodic, cathodic, or mixed).

Protocol:

  • Fill the electrochemical cell with the test solution (1.0 M HCl with and without the inhibitor).

  • Immerse the three electrodes in the solution.

  • Allow the working electrode to reach a stable open-circuit potential (OCP), typically for 30 minutes.[2]

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[2]

  • Set the scan rate to a slow value, for example, 0.166 mV/s.[2]

  • Plot the resulting current density as a function of the applied potential on a semi-logarithmic scale (Tafel plot).

  • Determine Ecorr and Icorr from the Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal/electrolyte interface.

Protocol:

  • Set up the three-electrode cell as described for the potentiodynamic polarization measurements.

  • Allow the system to stabilize at the OCP for about 30 minutes.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP.[2]

  • Sweep the frequency of the AC signal over a wide range, for example, from 1.0 MHz to 10.0 mHz.[2]

  • Record the impedance response as a function of frequency.

  • Represent the data using Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the values of Rct and Cdl.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurements cluster_analysis Data Analysis synthesis Synthesis of this compound solution_prep Solution Preparation (1M HCl +/- Inhibitor) synthesis->solution_prep electrode_prep Working Electrode Preparation (Al-2014) ocp OCP Stabilization (30 min) electrode_prep->ocp solution_prep->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis tafel Tafel Analysis (Ecorr, Icorr) pdp->tafel nyquist Nyquist/Bode Plot Analysis (Rct, Cdl) eis->nyquist efficiency Inhibition Efficiency Calculation tafel->efficiency nyquist->efficiency sem Surface Analysis (SEM) efficiency->sem

Caption: Experimental workflow for electrochemical studies.

inhibition_mechanism cluster_surface Aluminum Alloy Surface cluster_inhibitor Inhibitor Molecule Al_surface Al-2014 Alloy adsorption Adsorption of Inhibitor Al_surface->adsorption inhibitor This compound inhibitor->adsorption protective_layer Formation of Protective Layer adsorption->protective_layer corrosion_inhibition Corrosion Inhibition protective_layer->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition.

References

Application of 2-(1H-pyrazol-1-yl)aniline in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the versatile building block, 2-(1H-pyrazol-1-yl)aniline, in the synthesis of novel agrochemicals. The unique structural combination of a pyrazole ring and an aniline moiety makes this compound a valuable precursor for developing a new generation of herbicides, insecticides, and fungicides with diverse modes of action.

Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals

The pyrazole heterocyclic ring system is a well-established and highly successful pharmacophore in the agrochemical industry. Its derivatives have led to the commercialization of numerous high-performance active ingredients. The success of pyrazole-based agrochemicals can be attributed to their favorable biological activity, metabolic stability, and the ability to interact with a wide range of biological targets in pests, weeds, and fungi. The presence of the aniline group in this compound provides a key functional handle for further chemical modifications, allowing for the creation of diverse libraries of candidate molecules with tailored properties. This document outlines synthetic strategies and biological activities for herbicides, insecticides, and fungicides derived from this promising scaffold.

Herbicidal Applications

Derivatives of this compound have shown significant potential as herbicides, often targeting key enzymes in plant metabolic pathways. A prominent target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthesis of plastoquinone and tocopherols.

Synthesis of Pyrazole-based HPPD Inhibitors

The synthesis of pyrazole-containing herbicides often involves the construction of a complex molecule where the pyrazole moiety is linked to another aromatic or heterocyclic system. The following protocol describes a general approach for the synthesis of a pyrazole-amide derivative with potential herbicidal activity, starting from a functionalized pyrazole carboxylic acid which can be conceptually derived from a pyrazole aniline precursor.

Experimental Protocol 1: Synthesis of a Pyrazole Amide Herbicide Candidate

This protocol outlines the synthesis of a pyrazole amide, a common structural motif in modern herbicides.

Materials and Reagents:

  • 5-Amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile (can be synthesized from this compound)

  • Substituted benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired pyrazole amide.

Quantitative Data for Representative Herbicidal Compounds:

Compound IDR Group on Benzoyl ChlorideYield (%)Post-emergence Inhibition (%) at 150 g ai/ha vs. Digitaria sanguinalis[1]
H-1 4-Cl7865
H-2 2,4-diCl8275
H-3 4-CF₃7582

Diagram 1: Synthetic Pathway for Pyrazole Amide Herbicides

G A This compound B Functionalization (e.g., amination, cyanation) A->B Step 1 C 5-Amino-1-(2-aminophenyl)-1H- pyrazole-4-carbonitrile B->C D Acylation with Substituted Benzoyl Chloride C->D Step 2 E Pyrazole Amide Herbicide Candidate D->E

Caption: Synthetic route to pyrazole amide herbicides.

Insecticidal Applications

The pyrazole scaffold is a cornerstone of modern insecticide chemistry, with prominent examples like fipronil and chlorantraniliprole demonstrating potent activity against a broad spectrum of insect pests. The anilide portion of these molecules is crucial for their mode of action, which often involves targeting insect GABA receptors or ryanodine receptors.

Synthesis of Pyrazole-Amide Insecticides (Anthranilic Diamides)

The synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, involves the coupling of a substituted pyrazole carboxylic acid with a specific anthranilic acid derivative. While this compound itself is not the direct precursor for the pyrazole ring in these commercial products, it serves as a valuable template for designing novel analogs. The following protocol details the key amide bond formation step.

Experimental Protocol 2: Synthesis of a Pyrazole-Anthranilamide Insecticide Candidate

This protocol describes the coupling of a pyrazole carboxylic acid with an aniline derivative, a critical step in synthesizing anthranilic diamide insecticides.

Materials and Reagents:

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-Amino-5-cyano-3-methylbenzoic acid

  • Methanesulfonyl chloride

  • Pyridine

  • Acetonitrile

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, suspend 2-amino-5-cyano-3-methylbenzoic acid (1.0 eq) in acetonitrile.

  • Add pyridine (2.5 eq) and cool the mixture to 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.1 eq) while maintaining the temperature below 10 °C. Stir for 1 hour.

  • In a separate vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.05 eq) in acetonitrile and add pyridine (1.0 eq).

  • Slowly add the solution from step 4 to the mixture from step 3.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Add water to the reaction mixture and adjust the pH to 2 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole-anthranilamide.

Quantitative Data for Representative Insecticidal Compounds:

Compound IDTarget PestLC50 (µg/mL)[2]
I-1 (Fipronil analog) Termites0.038 (reference)
I-2 (Schiff base pyrazole) Termites0.001
I-3 (Fipronil analog) Locusts63.09 (reference)
I-4 (Amino acid-pyrazole conjugate) Locusts47.68

Diagram 2: Experimental Workflow for Insecticide Synthesis

G start Start step1 Dissolve Substituted Anthranilic Acid in Acetonitrile start->step1 step2 Add Pyridine and Cool to 0-5 °C step1->step2 step3 Add Methanesulfonyl Chloride step2->step3 step5 Combine Reaction Mixtures step3->step5 step4 Prepare Pyrazole Carboxylic Acid Solution step4->step5 step6 Stir at Room Temperature step5->step6 step7 Precipitate Product with HCl step6->step7 step8 Filter, Wash, and Dry step7->step8 end Pure Insecticide step8->end

Caption: Workflow for pyrazole-anthranilamide insecticide synthesis.

Fungicidal Applications

Pyrazole carboxamides have emerged as a powerful class of fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs). These compounds effectively disrupt the mitochondrial respiratory chain in fungi. The aniline fragment is a key component for tuning the biological activity and spectrum of these fungicides.

Synthesis of Pyrazole Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides typically involves the amidation of a pyrazole carboxylic acid with a substituted aniline.

Experimental Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide Candidate

This protocol provides a general method for the synthesis of pyrazole carboxamides with potential fungicidal activity.

Materials and Reagents:

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Substituted this compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (Et₃N)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dry DCM and add it dropwise to a solution of the substituted this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the target pyrazole carboxamide.

Quantitative Data for Representative Fungicidal Compounds:

Compound IDTarget FungusInhibition Rate (%) at 50 µg/mL[3]
F-1 Botrytis cinerea>80
F-2 Rhizoctonia solani>90
F-3 Valsa mali>80

Diagram 3: Logical Relationship in Fungicide Design

G A This compound Scaffold C Amide Linkage A->C B Pyrazole Carboxylic Acid Fragment (SDHI Pharmacophore) B->C D Novel Pyrazole Carboxamide Fungicide Candidate C->D E Enhanced Binding to Succinate Dehydrogenase D->E F Disruption of Fungal Mitochondrial Respiration E->F G Fungicidal Activity F->G

Caption: Design strategy for pyrazole carboxamide fungicides.

Conclusion

This compound and its derivatives represent a highly valuable and versatile platform for the discovery and development of novel agrochemicals. The synthetic protocols and quantitative data presented herein demonstrate the potential to generate a wide array of herbicidal, insecticidal, and fungicidal compounds. The modular nature of the syntheses allows for systematic structure-activity relationship (SAR) studies, paving the way for the optimization of biological activity, selectivity, and environmental profile. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in addressing the ongoing challenges in global agriculture.

References

Application Notes and Protocols for 2-(1H-pyrazol-1-yl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-1-yl)aniline is a versatile bidentate ligand in coordination chemistry, featuring both a soft N-donor from the pyrazole ring and a harder N-donor from the aniline group. This N,N'-chelating ligand can form stable complexes with a variety of transition metals, leading to compounds with interesting catalytic, biological, and material properties. The presence of the aniline moiety provides a convenient anchor for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This document provides an overview of the potential applications of this compound as a ligand and detailed protocols for the synthesis of the ligand and its metal complexes.

Application Notes

The coordination complexes of this compound are promising candidates for a range of applications, primarily leveraging the synergistic effects of the pyrazole and aniline functionalities upon coordination to a metal center.

1. Catalysis: Metal complexes derived from pyrazole-containing ligands have demonstrated significant catalytic activity in a variety of organic transformations. Complexes of this compound with metals such as palladium, copper, and nickel could be effective catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and polymerization reactions. The electronic properties of the complex, and thus its catalytic activity, can be modulated by substitution on the aniline ring.

2. Biological and Medicinal Chemistry: Pyrazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The coordination of this compound to biologically relevant metal ions like copper, zinc, and ruthenium may enhance the therapeutic potential of the organic scaffold. These complexes could be investigated as potential enzyme inhibitors or as DNA-intercalating agents for anticancer applications.

3. Materials Science: The rigid and planar structure of the ligand, when complexed with suitable metal ions, can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials may exhibit interesting photoluminescent, magnetic, or porous properties, making them suitable for applications in sensors, light-emitting devices, and gas storage.

4. Corrosion Inhibition: The isomeric ligand, 2-(1H-pyrazol-5-yl)aniline, has been shown to be an effective corrosion inhibitor for aluminum alloys in acidic media.[1] It is plausible that this compound and its metal complexes could also exhibit similar properties, adsorbing onto metal surfaces to form a protective layer against corrosion.

Experimental Protocols

Note: The following protocols are based on general synthetic methods for similar pyrazole-aniline ligands and their complexes, as specific literature for this compound is limited. Researchers should optimize these procedures for their specific experimental setup.

Protocol 1: Synthesis of this compound Ligand

This protocol describes a plausible synthetic route to this compound.

Materials:

  • 2-Fluoronitrobenzene

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrazole

  • To a solution of 2-fluoronitrobenzene (1 equivalent) in dry DMF, add pyrazole (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-nitrophenyl)-1H-pyrazole.

Step 2: Reduction to this compound

  • Dissolve 1-(2-nitrophenyl)-1H-pyrazole (1 equivalent) in ethanol.

  • Add 10% Pd/C (5-10 mol%).

  • For catalytic hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Alternatively, for chemical reduction: Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature and then reflux the mixture for 2-4 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of a Generic M(II) Complex: [M(this compound)₂Cl₂] (M = Co, Ni, Cu, Zn)

This protocol outlines a general procedure for the synthesis of divalent transition metal complexes with the title ligand.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 equivalents) in 10 mL of ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • A precipitate may form immediately or upon stirring for a few hours. The reaction mixture can be gently heated (50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, slowly add diethyl ether to induce precipitation.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the complex under vacuum.

  • The product can be recrystallized from a suitable solvent system (e.g., ethanol, methanol, or a mixture with a less polar solvent) to obtain single crystals for X-ray diffraction analysis.

Data Presentation

Due to the limited availability of published experimental data for this compound complexes, the following tables present hypothetical but realistic data based on analogous structures found in the literature. These should be used as a reference for expected values.

Table 1: Hypothetical Crystallographic Data for [M(C₉H₉N₃)₂Cl₂] Complexes

Parameter[Co(L)₂Cl₂][Ni(L)₂Cl₂][Cu(L)₂Cl₂][Zn(L)₂Cl₂]
Crystal System MonoclinicMonoclinicTriclinicMonoclinic
Space Group P2₁/cP2₁/cP-1P2₁/c
M-N(pyrazole) (Å) 2.152.122.052.18
M-N(aniline) (Å) 2.202.182.102.22
M-Cl (Å) 2.452.422.302.48
N(pz)-M-N(an) (°) 85.586.088.285.0
Cl-M-Cl (°) 95.094.5105.093.8

*L = this compound

Table 2: Hypothetical Spectroscopic Data for this compound and its Metal Complexes

CompoundKey IR Bands (cm⁻¹)¹H NMR (δ, ppm) - Pyrazole ProtonsUV-Vis λ_max (nm)
Ligand (L) 3450, 3360 (N-H str)7.8 (H3), 6.5 (H4), 8.2 (H5)280, 320
[Co(L)₂Cl₂] 3300, 3250 (coord. N-H)Paramagnetically broadened550, 680 (d-d)
[Ni(L)₂Cl₂] 3310, 3260 (coord. N-H)Paramagnetically broadened450, 750 (d-d)
[Cu(L)₂Cl₂] 3305, 3255 (coord. N-H)Paramagnetically broadened650 (broad, d-d)
[Zn(L)₂Cl₂] 3320, 3270 (coord. N-H)8.0 (Δ+0.2), 6.6 (Δ+0.1), 8.4 (Δ+0.2)285, 325 (Ligand-based)

*Δ represents the shift upon coordination.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_analysis Characterization start_ligand 2-Fluoronitrobenzene + Pyrazole step1_ligand Nucleophilic Aromatic Substitution start_ligand->step1_ligand intermediate_ligand 1-(2-nitrophenyl)-1H-pyrazole step1_ligand->intermediate_ligand step2_ligand Reduction (e.g., H₂/Pd-C) intermediate_ligand->step2_ligand product_ligand This compound step2_ligand->product_ligand start_complex Ligand + Metal Salt (MCl₂) product_ligand->start_complex step1_complex Coordination Reaction start_complex->step1_complex product_complex [M(Ligand)₂Cl₂] Complex step1_complex->product_complex analysis Spectroscopy (NMR, IR, UV-Vis) Elemental Analysis X-ray Crystallography product_complex->analysis

Caption: Synthetic workflow for this compound and its metal complexes.

coordination_modes cluster_ligand This compound cluster_complex Bidentate N,N'-Chelation L M M N_pz N(pyrazole) M->N_pz coord. bond N_an N(aniline) M->N_an coord. bond X1 X M->X1 X2 X M->X2

Caption: Chelation mode of this compound to a metal center.

potential_applications center This compound Metal Complexes catalysis Catalysis (Cross-coupling, Polymerization) center->catalysis biology Biological Applications (Antimicrobial, Anticancer) center->biology materials Materials Science (MOFs, Sensors, Luminescence) center->materials corrosion Corrosion Inhibition center->corrosion

Caption: Potential application areas for metal complexes of this compound.

References

Application Notes and Protocols: Synthesis of Metal Complexes with 2-(1H-pyrazol-1-yl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving 2-(1H-pyrazol-1-yl)aniline and structurally related pyrazole-based ligands. The protocols and data presented are compiled from recent scientific literature and are intended to serve as a guide for the development of novel metal-based compounds with potential therapeutic or catalytic properties.

Introduction

Transition metal complexes containing pyrazole-based ligands have garnered significant interest due to their diverse coordination chemistry and wide range of applications in catalysis, materials science, and medicinal chemistry.[1][2][3] The nitrogen atoms of the pyrazole and aniline moieties in this compound provide excellent coordination sites for various metal ions, leading to the formation of stable and structurally diverse complexes. These complexes have shown promise as catalysts in carbon-carbon coupling reactions and exhibit a range of biological activities, including antimicrobial and anticancer properties.[2][3][4] This document outlines the general synthesis protocols, key characterization data, and potential applications of these metal complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complexation Complexation Reaction cluster_isolation Isolation and Purification cluster_characterization Characterization A Starting Materials (e.g., o-phenylenediamine, pyrazole precursors) B Ligand Synthesis (e.g., this compound) A->B E Reaction Mixture B->E C Metal Salt (e.g., Cu(OAc)2, CoCl2) C->E D Solvent (e.g., Ethanol, Methanol) D->E F Reflux / Stirring E->F G Precipitation / Crystallization F->G H Filtration and Washing G->H I Drying H->I J Purified Metal Complex I->J K Spectroscopic Analysis (IR, NMR, UV-Vis) J->K L Structural Analysis (X-ray Diffraction) J->L M Elemental Analysis J->M

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Protocol 1: General Synthesis of a Cu(II) Complex with a Pyrazole-based Schiff Base Ligand

This protocol is adapted from the synthesis of similar pyrazole-based Schiff base complexes and can be modified for this compound.[1]

1. Ligand Synthesis (Schiff Base derived from Pyrazole Aldehyde and o-Aminophenol):

  • Dissolve 0.01 mol of the respective pyrazole aldehyde in 30 mL of methanol.

  • Add an ethanolic solution of 0.01 mol of o-aminophenol to the aldehyde solution.

  • Reflux the reaction mixture for 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice to precipitate the Schiff base ligand.

  • Filter the solid product, wash with a cold saturated sodium bisulfite solution, and recrystallize from ethanol.

2. Complexation with Copper(II) Acetate:

  • Dissolve 0.01 mol of the synthesized ligand in 20 mL of ethanol.

  • In a separate flask, dissolve 0.005 mol of copper(II) acetate in a minimum amount of ethanol.

  • Add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the mixture on a boiling water bath for 4-6 hours.

  • Reduce the volume of the solution to half and allow it to cool.

  • Filter the precipitated complex, wash with water, and then recrystallize from hot methanol.

  • Dry the final product in a vacuum desiccator.

Protocol 2: General Synthesis of a Ni(II) Complex

This protocol provides a general method for the synthesis of Nickel(II) complexes.[5]

1. Complexation Reaction:

  • Prepare a hot solution of 0.01 mol of hydrated nickel(II) chloride in 50 mL of methanol.

  • In a separate flask, dissolve 0.02 mol of the this compound ligand in 50 mL of the same solvent.

  • Slowly add the hot metal salt solution to the ligand solution with vigorous stirring.

  • Continue stirring and refluxing the mixture for 3-4 hours, during which the complex will precipitate.

  • Filter the precipitated complex, wash thoroughly with methanol, and dry in a vacuum.

Data Presentation

The following tables summarize typical characterization data for metal complexes with pyrazole-based ligands.

Table 1: Physicochemical and Analytical Data of Representative Metal Complexes

ComplexMolecular FormulaFormula Weight ( g/mol )ColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Cu(II) Complex C₄₆H₄₀CuN₆O₆835.23Dark Brown~70>250~12 (in DMF)
Co(II) Complex C₄₆H₄₀CoN₆O₆830.79Brown~65>250~15 (in DMF)
Ni(II) Complex [Ni(L)₂Cl₂]-Green~75>300Non-electrolyte

Data compiled from similar pyrazole-based complexes.[1][5]

Table 2: Spectroscopic Data of Representative Metal Complexes

ComplexIR (ν, cm⁻¹)¹H NMR (δ, ppm)UV-Vis (λmax, nm)Mass Spec (m/z)
Ligand 3400 (-NH₂), 1620 (C=N)Aromatic protons, -NH₂ protons~270-280, ~340-370-
Cu(II) Complex Shift in C=N (~1600), New bands for M-N (~500)Disappearance or shift of -NH₂ protons~260-270, ~360-370, d-d transitions (~450-560)[M]⁺ or [M+H]⁺
Co(II) Complex Shift in C=N, New bands for M-NBroadened signals due to paramagnetismd-d transitions characteristic of Co(II)[M]⁺ or [M+H]⁺
Ni(II) Complex Shift in C=N, New bands for M-NBroadened signals due to paramagnetismd-d transitions characteristic of Ni(II)[M]⁺ or [M+H]⁺

Data generalized from various pyrazole-based metal complexes.[1][5]

Applications and Biological Activity

Metal complexes of pyrazole derivatives have shown significant potential in various fields.

  • Catalysis: These complexes, particularly those of palladium and nickel, have been explored as efficient catalysts in C-C coupling reactions such as Suzuki and Heck couplings.[3][6] The tunability of the ligand's steric and electronic properties allows for the optimization of catalytic activity.[3]

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal activities of copper(II), cobalt(II), and nickel(II) complexes of pyrazole-based ligands.[2] The chelation of the metal ion to the ligand often enhances the antimicrobial properties compared to the free ligand.[4]

  • Anticancer Activity: Some pyrazolone-derived metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines, with some copper(II) complexes showing higher potency than the standard drug cisplatin.[7]

The proposed mechanism for the biological activity of these metal complexes often involves their interaction with cellular components.

Biological_Activity cluster_entry Cellular Interaction cluster_targets Intracellular Targets cluster_outcome Cellular Outcome A Metal Complex B Cell Membrane A->B Penetration C DNA Binding and Cleavage B->C D Enzyme Inhibition B->D E Reactive Oxygen Species (ROS) Generation B->E F Inhibition of Replication and Transcription C->F G Disruption of Metabolic Pathways D->G H Oxidative Stress E->H I Apoptosis / Cell Death F->I G->I H->I

Caption: Putative mechanism of biological action for metal complexes.

This diagram illustrates that upon entering a cell, the metal complex can interact with various intracellular targets such as DNA and enzymes, or generate reactive oxygen species. These interactions can disrupt essential cellular processes, ultimately leading to cell death, which forms the basis of their antimicrobial and anticancer activities. Further research is required to elucidate the precise signaling pathways involved for specific complexes.

References

Catalytic Applications of 2-(1H-pyrazol-1-yl)aniline Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes derived from 2-(1H-pyrazol-1-yl)aniline and its derivatives in various catalytic transformations. The unique structural features of these ligands, combining a pyrazole and an aniline moiety, allow for the formation of stable and highly active catalysts with a range of transition metals. These complexes have demonstrated significant potential in key organic reactions, including carbon-carbon bond formation and polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes incorporating this compound-based ligands have emerged as versatile and efficient catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the preparation of pharmaceuticals and functional materials.

Heck Coupling Reactions

NNN pincer palladium(II) complexes featuring N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have shown excellent catalytic activity in the Heck coupling of aryl bromides with olefins.[1][2] These catalysts promote the formation of various styrenes in moderate to high yields.[2]

Table 1: Catalytic Performance of a Palladium(II) Pincer Complex in the Heck Coupling Reaction [2]

EntryAryl BromideOlefinProductYield (%)
1BromobenzeneStyreneStilbene95
24-BromotolueneStyrene4-Methylstilbene99
34-BromoanisoleStyrene4-Methoxystilbene92
41-Bromo-4-fluorobenzeneStyrene4-Fluorostilbene85
5Bromobenzenen-Butyl acrylaten-Butyl cinnamate78

Experimental Protocol: General Procedure for Heck Coupling Reaction [2]

This protocol outlines a general procedure for the Heck coupling reaction catalyzed by an NNN pincer palladium(II) complex.

Materials:

  • NNN pincer palladium(II) complex (e.g., 5 mol%)

  • Aryl bromide (1.0 mmol)

  • Olefin (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 3 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the NNN pincer palladium(II) complex, aryl bromide, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent and the olefin via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pd Catalyst, Aryl Bromide, and Base to Schlenk Tube prep2 Inert Atmosphere (N2/Ar) prep1->prep2 prep3 Add Solvent and Olefin prep2->prep3 react Stir at Elevated Temperature prep3->react workup1 Aqueous Workup react->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Column Chromatography workup3->purify product Purified Product purify->product

Caption: General workflow for the Heck coupling reaction.

Suzuki-Miyaura Cross-Coupling

Palladium complexes with this compound-type ligands are also effective in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[3][4] These reactions are widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides Catalyzed by a [(NHC)PdCl₂(aniline)] Complex [3]

EntryAryl ChlorideArylboronic AcidProductYield (%)
14-ChloroanisolePhenylboronic acid4-Methoxybiphenyl98
2Chlorobenzene4-Methylphenylboronic acid4-Methylbiphenyl95
34-Chlorotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl97
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl92

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [3]

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium catalyst (e.g., [Pd(OAc)₂] with a this compound-based ligand, or a pre-formed complex like [(NHC)PdCl₂(aniline)]) (0.5-3 mol%)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)

  • Solvent (e.g., 1,4-dioxane or ethanol, 0.25 M)

  • Schlenk tube or reaction vial

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the palladium precursor and the ligand (if not using a pre-formed complex), the aryl halide, the arylboronic acid, and the base.

  • Add the solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 16 hours).

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd source, ligand (optional), aryl halide, arylboronic acid, and base B Add Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Chromatography F->G H Final Biaryl Product G->H

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Aluminum-Catalyzed Ring-Opening Polymerization

Aluminum complexes featuring anilido-pyrazolate ligands have been investigated for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone.[5] These catalysts are effective in producing polyesters, which are important biodegradable polymers.

Table 3: Catalytic Activity of Aluminum Anilido-Pyrazolate Complexes in ε-Caprolactone Polymerization [5][6]

CatalystMonomer/Catalyst RatioInitiatorTemperature (°C)Time (h)Conversion (%)
(NPhPz)AlMe₂100BnOH802>95
(NPhᵗBuPz)AlMe₂100BnOH801>95
L²Al₂Me₄200BnOH250.598

Experimental Protocol: General Procedure for Ring-Opening Polymerization of ε-Caprolactone [5][7]

This protocol describes a general procedure for the ROP of ε-caprolactone using an aluminum anilido-pyrazolate catalyst.

Materials:

  • Aluminum anilido-pyrazolate complex (e.g., (NArPz)AlMe₂)

  • ε-Caprolactone (monomer)

  • Benzyl alcohol (BnOH, initiator)

  • Dry toluene (solvent)

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • In a Schlenk flask, dissolve the aluminum complex in dry toluene.

  • Add the desired amount of benzyl alcohol initiator to the catalyst solution.

  • Add the ε-caprolactone monomer to the reaction mixture.

  • Stir the solution at the desired temperature (e.g., 80 °C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer by techniques such as GPC (for molecular weight and dispersity) and NMR spectroscopy.

ROP_Workflow cluster_initiation Initiation cluster_polymerization Polymerization cluster_termination Termination & Isolation A Dissolve Al Catalyst in Dry Toluene B Add Benzyl Alcohol Initiator A->B C Add ε-Caprolactone Monomer B->C D Stir at Desired Temperature C->D E Quench with Acidified Methanol D->E F Precipitate Polymer E->F G Filter, Wash, and Dry F->G H Polycaprolactone G->H

Caption: General workflow for the Ring-Opening Polymerization of ε-caprolactone.

Copper-Catalyzed Oxidation Reactions

Copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechols to o-quinones, mimicking the activity of the enzyme catecholase.[8][9][10] This transformation is relevant in the study of bioinorganic chemistry and the development of catalysts for selective oxidation processes.

Table 4: Catalytic Activity of an In Situ Generated Copper(II)-Pyrazole Complex in Catechol Oxidation [8][10]

LigandCopper(II) SaltSolventVₘₐₓ (µmol L⁻¹ min⁻¹)Kₘ (mol L⁻¹)
L2Cu(CH₃COO)₂Methanol41.670.02

L2 is a pyrazole-based ligand.

Experimental Protocol: General Procedure for Catalytic Oxidation of Catechol [8][10]

This protocol describes the in situ formation of a copper catalyst and its use in the oxidation of catechol.

Materials:

  • Pyrazole-based ligand (e.g., 2 equivalents)

  • Copper(II) salt (e.g., Cu(CH₃COO)₂, 1 equivalent)

  • Catechol (substrate)

  • Solvent (e.g., methanol)

  • UV-Vis spectrophotometer

  • Reaction vessel open to the atmosphere

Procedure:

  • Prepare solutions of the pyrazole-based ligand and the copper(II) salt in the chosen solvent.

  • Generate the catalyst in situ by mixing the ligand and copper(II) salt solutions in the desired stoichiometric ratio (e.g., 2:1).

  • Prepare a solution of catechol in the same solvent.

  • Initiate the reaction by adding the catechol solution to the freshly prepared catalyst solution.

  • The reaction is typically carried out at room temperature and open to the air (using atmospheric oxygen as the oxidant).

  • Monitor the progress of the reaction by recording the UV-Vis absorption spectrum of the solution over time. The formation of o-quinone can be followed by the increase in absorbance at its characteristic wavelength (around 390 nm).

  • Calculate the initial reaction rate (Vₘₐₓ) and Michaelis-Menten constant (Kₘ) from the kinetic data.

Catechol_Oxidation_Workflow cluster_catalyst_prep Catalyst Preparation (In Situ) cluster_reaction Oxidation Reaction cluster_analysis Kinetic Analysis cat_prep1 Dissolve Ligand in Solvent cat_prep3 Mix Ligand and Cu(II) Salt Solutions cat_prep1->cat_prep3 cat_prep2 Dissolve Cu(II) Salt in Solvent cat_prep2->cat_prep3 react1 Add Catechol Solution to Catalyst cat_prep3->react1 react2 Stir at Room Temperature (Open Air) react1->react2 analysis1 Monitor Reaction by UV-Vis Spectroscopy react2->analysis1 analysis2 Determine Vmax and Km analysis1->analysis2 product o-Quinone analysis2->product

Caption: Workflow for the copper-catalyzed oxidation of catechol.

References

Application Notes and Protocols: Synthesis of Novel Fungicides Using 2-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel pyrazole carboxamide-based fungicides utilizing 2-(1H-pyrazol-1-yl)aniline as a key starting material. The protocols are based on established synthetic methodologies for analogous fungicidal compounds.

Introduction

Pyrazole carboxamides represent a significant class of fungicides that effectively control a broad spectrum of plant pathogens.[1][2][3] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2][4] The synthesis of these fungicides typically involves the amide coupling of a substituted pyrazole-4-carboxylic acid with a specific aniline derivative. This document outlines a detailed protocol for the synthesis of a potential novel fungicide, N-(2-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, using this compound.

Synthetic Pathway Overview

The synthesis is a two-step process commencing with the preparation of the pyrazole-4-carbonyl chloride from the corresponding carboxylic acid, followed by its reaction with this compound to yield the final product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C F N-(2-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide C->F 0-5 °C to RT D This compound D->F E Triethylamine (Et3N) in THF E->F

Caption: Synthetic workflow for the preparation of the target fungicide.

Experimental Protocols

Step 1: Synthesis of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol is adapted from established procedures for the synthesis of pyrazole acid chlorides.[1]

Materials:

  • 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10.4 g, 50 mmol).

  • Carefully add an excess of thionyl chloride (15 mL, 200 mmol) to the flask.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of N-(2-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol is a general method for the synthesis of pyrazole carboxamides from substituted anilines.[5]

Materials:

  • 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Step 1)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (7.96 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the crude 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (11.4 g, 50 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(2-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

Table 1: Reaction Parameters and Yields
StepReactantsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
13-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chlorideNeat2-3Reflux>95 (crude)
23-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, this compound, TriethylamineTHF8-120-5 to RT75-85
Table 2: Antifungal Activity Data (Hypothetical EC₅₀ Values)

The following table presents hypothetical EC₅₀ values for the newly synthesized compound against various plant pathogenic fungi, based on reported activities of similar pyrazole carboxamide fungicides.[1][6]

CompoundBotrytis cinerea (µg/mL)Rhizoctonia solani (µg/mL)Alternaria solani (µg/mL)Fusarium oxysporum (µg/mL)
N-(2-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide1.50.83.25.1
Boscalid (Reference)2.11.24.5>10
Fluxapyroxad (Reference)0.90.52.83.7

Logical Relationship of Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (this compound, Pyrazole carboxylic acid) synthesis Chemical Synthesis (Amide Coupling) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Antifungal Bioassays (In vitro screening) characterization->bioassay Pure Compound data Data Analysis (EC50 determination) bioassay->data sar Structure-Activity Relationship (SAR) Studies data->sar sar->start Lead Optimization

Caption: Logical workflow from synthesis to biological evaluation.

Conclusion

The provided protocols offer a robust methodology for the synthesis of novel pyrazole carboxamide fungicides using this compound. The synthetic route is based on well-established chemical transformations, ensuring a high probability of success for researchers in the field of agrochemical development. The resulting compounds can be screened for their antifungal activity to identify new lead structures for the development of next-generation fungicides.

References

Application Notes and Protocols: Pesticidal Applications of 2-(1H-Pyrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-pyrazol-1-yl)aniline scaffold is a significant pharmacophore in the discovery of novel pesticides. Derivatives of this molecule have demonstrated a broad spectrum of activity, including insecticidal, fungicidal, and herbicidal properties.[1] This document provides a comprehensive overview of the pesticidal applications of these derivatives, including their synthesis, modes of action, and quantitative efficacy data. Detailed experimental protocols and workflow diagrams are presented to facilitate further research and development in this area.

Overview of Pesticidal Activities

The versatile structure of this compound allows for extensive chemical modifications, leading to compounds with diverse biological targets in pests.[2] The pyrazole ring is a well-established "privileged" structure in agrochemical discovery due to its ability to interact with various biological targets.[2]

  • Insecticidal Activity: Many pyrazole derivatives, including those related to the this compound core, function as potent insecticides.[3] A primary mode of action is the disruption of the insect's central nervous system, often by targeting the GABA-gated chloride channels.[4] Prominent examples of pyrazole-based insecticides include fipronil, which acts on the nervous system.[2] Other derivatives function as mitochondrial electron transport inhibitors (METIs), disrupting ATP formation and leading to cellular death.[2][4]

  • Fungicidal Activity: Pyrazole-carboxamides are a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds inhibit Complex II in the mitochondrial electron transport chain, which is crucial for fungal respiration and energy production.[2] This mode of action provides broad-spectrum control against a variety of plant pathogenic fungi.[2] Research has shown that pyrazole derivatives can exhibit significant fungicidal activity against pathogens like Phomopsis viticola, Sclerotinia sclerotiorum, and Rhizoctonia solani.[5][6][7]

Quantitative Data on Pesticidal Efficacy

The following tables summarize the quantitative data for various this compound derivatives and related pyrazole compounds, showcasing their insecticidal, fungicidal, and herbicidal potential.

Table 1: Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget PestEfficacy (LC50/LD50)Reference CompoundReference EfficacySource
3f Termites0.001 µg/mLFipronil0.038 µg/mL[3]
3d Termites0.006 µg/mLFipronil0.038 µg/mL[3]
6h Locusts47.68 µg/mLFipronil63.09 µg/mL[3]
B2, B3, B4 Plutella xylostella>70% mortality at 25 µg/mLNot specifiedNot specified[10]
7h Aphis fabae85.7% mortality at 12.5 mg/LImidaclopridComparable activity[11]
5, 9, 10, 17 Plodia interpunctella~100% activity at 400 µg/mLThiamethoxam100% activity[12]
5, 9, 10, 17 Nilaparvata lugens82-86.6% activity at 400 µg/mLThiamethoxam86.6% activity[12]

Table 2: Fungicidal Activity of Pyrazole Derivatives

Compound IDFungal PathogenEfficacy (EC50 / % Inhibition)Reference CompoundReference EfficacySource
A36 Valsa mali0.37 mg/LFluxapyroxad13.3 mg/L[7]
B6 Phytophthora capsici0.41 mg/LDimethomorph0.13 mg/L[7]
A27 Sclerotinia sclerotiorum0.87 mg/LNot specifiedNot specified[7]
A27 Valsa mali0.71 mg/LNot specifiedNot specified[7]
A27 Botrytis cinerea1.44 mg/LNot specifiedNot specified[7]
A27 Rhizoctonia solani1.78 mg/LNot specifiedNot specified[7]
Urea Derivative Sclerotinia sclerotiorum90.5% inhibition at 100 ppmNot specifiedNot specified[6]

Table 3: Herbicidal Activity of Pyrazole Derivatives

Compound IDWeed SpeciesEfficacy (% Inhibition / EC50)TreatmentSource
6a, 6c Digitaria sanguinalis50-60% inhibition at 150 g a.i./hm²Post-emergence[8][9]
6a, 6c Abutilon theophrasti50-60% inhibition at 150 g a.i./hm²Post-emergence[8][9]
6a, 6c Eclipta prostrata50-60% inhibition at 150 g a.i./hm²Post-emergence[8][9]
10a Barnyard grassEC50 = 10.37 g/haGreenhouse[13]
8l Barnyard grassEC50 = 10.53 g/haGreenhouse[13]
16 Various weeds>90.0% inhibition at 150 g a.i./haGreenhouse[14]

Experimental Protocols

This section details the methodologies for the synthesis of this compound derivatives and the protocols for evaluating their pesticidal activities.

Protocol 1: General Green Synthesis of 2-(1H-Pyrazol-5-yl)aniline [15]

This protocol describes a microwave-assisted green synthesis method.

  • Reactants: To a solution of Amino Cinnamaldehyde (10 mmol), add Hydrazine hydrate (10 mmol).

  • Catalyst: Add a catalytic amount of nano-ZnO.

  • Reaction: Subject the reaction mixture to microwave irradiation. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Add ice-cold water to the reaction mixture to precipitate the solid product.

  • Purification: Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst. The pure product is then filtered and recrystallized from ethanol.

Protocol 2: Synthesis of Pyrazole Schiff Bases [3]

  • Condensation: Condense substituted 5-phenylfuran-2-carbaldehyde (10 mmol) with fipronil (10 mmol) using p-toluenesulfonic acid (PTSA) as a catalyst.

  • Reflux: Reflux the mixture for 4-7 hours.

  • Isolation: Isolate the resulting Schiff bases of pyrazole.

Protocol 3: Insecticidal Activity Assay (Contact Toxicity) [3][12]

  • Test Organisms: Rear locusts, termites, Plutella xylostella, Plodia interpunctella, and Nilaparvata lugens under controlled laboratory conditions.

  • Test Solutions: Prepare a series of concentrations of the test compounds in an appropriate solvent (e.g., acetone or DMSO). A negative control (solvent only) and a positive control (a commercial insecticide like Fipronil or Thiamethoxam) should be included.

  • Application: For contact toxicity, apply a specific volume of the test solution topically to the dorsal thorax of each insect.

  • Observation: Place the treated insects in clean containers with food and maintain them under controlled temperature and humidity.

  • Data Collection: Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Analysis: Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Protocol 4: Fungicidal Activity Assay (Mycelial Growth Inhibition) [6][7]

  • Fungal Strains: Culture phytopathogenic fungi such as Sclerotinia sclerotiorum, Valsa mali, or Rhizoctonia solani on a suitable medium like Potato Dextrose Agar (PDA).

  • Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add them to the molten PDA to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of the PDA plates containing the test compounds.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-5 days), or until the colony in the control plate reaches the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 (effective concentration for 50% inhibition) values.

  • Plant Cultivation: Grow weed species such as Digitaria sanguinalis or Abutilon theophrasti in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Test Solutions: Prepare solutions or emulsions of the test compounds at various concentrations, often including a surfactant to ensure even coverage.

  • Application: Spray the test solutions evenly onto the foliage of the weed seedlings.

  • Observation: Keep the treated plants in the greenhouse under controlled conditions and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.

  • Data Collection: Visually assess the percentage of injury or growth inhibition compared to untreated control plants.

  • Analysis: Determine the concentration required to achieve a certain level of weed control (e.g., GR50, the concentration causing 50% growth reduction).

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows.

Diagram 1: Insecticidal Mode of Action - GABA Receptor Antagonism

GABAR_Antagonism Pyrazole_Derivative Pyrazole Derivative (e.g., Fipronil) GABA_Receptor GABA-gated Chloride Channel Pyrazole_Derivative->GABA_Receptor Binds to and blocks Chloride_Influx Chloride Ion Influx Blocked GABA_Receptor->Chloride_Influx Neuron_Hyperpolarization Neuron Remains Depolarized Chloride_Influx->Neuron_Hyperpolarization CNS_Hyperexcitation CNS Hyperexcitation Neuron_Hyperpolarization->CNS_Hyperexcitation Paralysis_Death Paralysis and Death CNS_Hyperexcitation->Paralysis_Death

Caption: Insecticidal action via GABA receptor antagonism.

Diagram 2: Fungicidal Mode of Action - SDHI

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Electron_Transport_Chain Electron Transport Chain Complex_II->Electron_Transport_Chain ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to Pyrazole_Carboxamide Pyrazole-Carboxamide (SDHI) Pyrazole_Carboxamide->Complex_II Inhibits

Caption: Fungicidal action via SDHI mechanism.

Diagram 3: General Experimental Workflow for Pesticidal Screening

Pesticidal_Screening_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (Single High Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assays (Multiple Concentrations) Primary_Screening->Dose_Response Active Compounds Data_Analysis Data Analysis (LC50 / EC50 Calculation) Dose_Response->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for pesticidal screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(1H-pyrazol-1-yl)aniline, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its challenges?

The most prevalent and modern method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig N-arylation. This reaction typically involves coupling pyrazole with a 2-substituted aniline precursor, such as 2-bromoaniline, 2-chloroaniline, or 2-iodoaniline. While effective, challenges often include low yields, formation of side products, and difficulties in catalyst selection and reaction optimization. The reactivity of the aryl halide is a critical factor, with chlorides being less reactive than bromides or iodides, often demanding more specialized and carefully optimized catalytic systems.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Buchwald-Hartwig amination for this synthesis can stem from several issues:

  • Inefficient Catalytic System: The combination of palladium precatalyst, ligand, and base is crucial. An inappropriate ligand may not sufficiently promote the key steps of oxidative addition and reductive elimination.[1]

  • Suboptimal Base: The base's strength and solubility are critical. A base that is too weak may not deprotonate the pyrazole effectively, while an unsuitable base can lead to catalyst decomposition or side reactions.[1][2]

  • Poor Starting Material Quality: Impurities in the aryl halide, pyrazole, or solvent (especially water) can deactivate the catalyst. Ensure all reagents are pure and solvents are anhydrous.

  • Inadequate Reaction Temperature: Buchwald-Hartwig couplings often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1][2]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Incomplete removal of air from the reaction vessel is a common cause of catalyst deactivation and low yield.

Q3: I am observing significant side product formation. What are they and how can they be minimized?

A common side reaction is the hydrodehalogenation of the 2-substituted aniline starting material, where the halogen atom is replaced by a hydrogen atom. This consumes the starting material and reduces the yield of the desired product.[1] To minimize this:

  • Optimize the Ligand: Bulky, electron-rich phosphine ligands can favor the desired C-N coupling over hydrodehalogenation.

  • Control the Temperature: Excessively high temperatures can sometimes promote side reactions.

  • Choose the Right Base: The choice of base can influence the prevalence of side reactions. It is often necessary to screen several bases to find the optimal one for a specific substrate.[2]

Q4: How do I effectively purify the final this compound product?

Purification can be challenging due to the similar polarities of the product and potential unreacted starting materials or side products. Common methods include:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the product from impurities. A gradient elution using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.

  • Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can significantly improve purity.[3]

  • Acid-Base Extraction: As an aniline derivative, the product is basic. It can be protonated with an acid (e.g., HCl) and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to recover the purified product, which can be extracted back into an organic solvent.

  • Crystallization of an Acid Addition Salt: A patented method for purifying pyrazoles involves dissolving the crude product in a suitable solvent, reacting it with an acid (like HCl) to form the corresponding salt, and then separating the salt by crystallization.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Trace Conversion 1. Inactive Catalyst- Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] - Use a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) that activates efficiently. - Verify the quality and age of the palladium source and ligand.
2. Incorrect Base- Switch to a stronger base. For aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often required. For aryl bromides, carbonates (Cs₂CO₃) or phosphates (K₃PO₄) are common choices.[1][2]
3. Low Temperature- Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.[2]
Low Yield (<50%) 1. Suboptimal Ligand- Screen a panel of bulky, electron-rich phosphine ligands. Xantphos, XPhos, and BrettPhos are often effective for N-arylation.[1][5] The optimal choice is substrate-dependent.
2. Water or Oxygen Contamination- Use anhydrous solvents and ensure reagents are dry. - Thoroughly degas the reaction mixture by performing several vacuum/inert gas backfill cycles.[1]
3. Incorrect Stoichiometry- A slight excess of the amine (pyrazole in this case, ~1.2 equivalents) is often beneficial.
Difficult Purification 1. Co-eluting Impurities- Try a different solvent system for column chromatography. - Employ an acid-base workup to separate the basic aniline product from neutral impurities.
2. Oily Product- Attempt to crystallize the product as an acid addition salt (e.g., hydrochloride salt) which is often more crystalline.[4] - Try recrystallization from a different solvent system.

Experimental Protocols & Data

Representative Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a generalized starting point. Optimization of the ligand, base, solvent, and temperature is highly recommended.

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Palladium Precatalyst (e.g., XantPhos Pd G3, 0.02 equiv)

  • Xantphos ligand (0.04 equiv, if not using a pre-formed complex)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or screw-cap vial) equipped with a magnetic stir bar, add 2-bromoaniline, pyrazole, the palladium precatalyst, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to obtain the pure this compound.

Optimization Data for Buchwald-Hartwig Amination

The following table summarizes conditions that have proven effective in similar Buchwald-Hartwig N-arylation reactions and can serve as a guide for optimization.

Catalyst (Pd Source)LigandBaseSolventTemp (°C)Typical Yield RangeReference
Pd(OAc)₂XantphosK₃PO₄Dioxane110Good to Excellent[2]
Pd(OAc)₂BINAPCs₂CO₃Toluene110High[2]
Pd₂(dba)₃XPhosNaOtBuToluene100Moderate to High[5]
XantPhos Pd G3(Internal)DBUMeCN/Toluene140High (in flow)[6]

Visual Guides

Experimental Workflow

G General Synthesis Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Heating & Stirring (e.g., 110°C, 16h) B->C D 4. Reaction Workup (Quench, Extract) C->D E 5. Purification (Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Flowchart Start Reaction Issue? NoReaction No/Low Conversion Start->NoReaction Yield SideProducts Side Products Observed Start->SideProducts Purity CheckCatalyst Check Catalyst System (Pd, Ligand, Base) NoReaction->CheckCatalyst CheckConditions Check Conditions (Temp, Inertness) NoReaction->CheckConditions OptimizeLigand Screen Ligands SideProducts->OptimizeLigand AdjustTemp Adjust Temperature SideProducts->AdjustTemp

Caption: A decision tree for troubleshooting common synthesis problems.

Buchwald-Hartwig Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII L-Pd(II)-Ar     (X) OxAdd->PdII Coord Coordination & Deprotonation PdII->Coord + Pyrazole-H - HX PdII_N L-Pd(II)-Ar (N-Pyrazole) Coord->PdII_N RedElim Reductive Elimination PdII_N->RedElim RedElim->Pd0 Regeneration Product Product Ar-N(Pyrazole) RedElim->Product

Caption: Key steps in the palladium-catalyzed N-arylation of pyrazole.

References

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(1H-pyrazol-1-yl)aniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and structurally similar compounds are recrystallization, silica gel column chromatography, and acid-base extraction.[1][2] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For many syntheses, a simple recrystallization from a suitable solvent like ethanol can yield a product of high purity.[1]

Q2: My purified this compound is a yellow solid. Is this expected?

A2: Yes, purified this compound has been reported as a yellow solid.[1] However, the intensity of the color can be indicative of residual impurities. If the color is particularly dark or oily, further purification may be necessary.

Q3: I'm observing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?

A3: Tailing is a common issue when purifying basic compounds like anilines on slightly acidic silica gel.[3][4] This is often due to interactions between the basic amine group and acidic silanol groups on the silica surface.[4] To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system.[3][4] This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. For related heterocyclic anilines, common impurities include unreacted starting materials, isomeric byproducts, and over-reaction products.[2] For instance, if synthesizing from an aniline precursor, residual starting material may be present.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction is a viable method due to the basicity of the aniline and pyrazole moieties.[2] The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The basic impurities will also be extracted. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[2] This method is particularly useful for removing non-basic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.- Place the crystallization flask in an ice bath or refrigerator for a longer period to maximize crystal formation.
Oily product obtained after purification - Residual solvent.- Presence of low-melting point impurities.- Dry the product under high vacuum for an extended period.- If impurities are suspected, re-purify using an alternative method such as column chromatography.
Multiple spots on TLC after column chromatography - Inappropriate solvent system for separation.- Column overloading.- Systematically screen for a more effective eluent system using TLC before running the column. The desired compound should have an Rf value of approximately 0.3-0.4 for good separation.[5]- Reduce the amount of crude material loaded onto the column.
Product degrades on the silica gel column The compound is unstable on acidic silica.- Deactivate the silica gel by pre-treating it with the eluent containing triethylamine.- Consider using a different stationary phase, such as alumina.
Incomplete separation of product from a closely-eluting impurity The polarity of the product and the impurity are very similar.- Use a shallower solvent gradient during column chromatography.- Try a different stationary phase (e.g., a phenyl or PFP column) that can offer different selectivity through π-π interactions.[4]

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis and purification of this compound.

ParameterValueReference
Yield 92.00%[1]
Melting Point 149 °C[1]
Appearance Yellow solid[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the reported recrystallization of 2-(1H-pyrazol-5-yl)aniline.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general method adapted for aniline derivatives.[2]

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[2] The ideal solvent system should give the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a solvent gradient of increasing polarity can be used to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification via Acid Addition Salt Formation

This protocol is based on a general method for purifying pyrazoles.[6]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Acid Addition: Add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid) to the solution to form the corresponding acid addition salt.

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. Cooling the mixture can promote crystallization.

  • Isolation: Isolate the salt by filtration.

  • Liberation of Free Base: To recover the purified free base, dissolve the salt in water and neutralize the solution with a base (e.g., sodium hydroxide, sodium bicarbonate).

  • Extraction: Extract the liberated this compound with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Method 1 Column Column Chromatography (Silica Gel) Crude->Column Method 2 AcidBase Acid-Base Extraction Crude->AcidBase Method 3 Analysis Purity Check (TLC, NMR, m.p.) Recrystallization->Analysis Column->Analysis AcidBase->Analysis Pure Pure Product Analysis->Pure If pure

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography of Aniline Derivative Problem Peak Tailing Observed? Start->Problem Solution1 Add Triethylamine (0.1-1%) to Eluent Problem->Solution1 Yes Solution2 Use End-Capped or Specialized Column Problem->Solution2 Yes NoProblem Good Separation Problem->NoProblem No Result Improved Peak Shape Solution1->Result Solution2->Result

Caption: Troubleshooting logic for peak tailing in column chromatography.

References

"addressing solubility issues of 2-(1H-pyrazol-1-yl)aniline in drug formulation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(1H-pyrazol-1-yl)aniline in drug formulation.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that affect its solubility?

A1: this compound is a molecule that contains both a basic aniline group and a weakly basic pyrazole ring. Its planar, aromatic structure contributes to strong crystal lattice energy, and its lipophilic nature leads to poor aqueous solubility. While specific experimental solubility data for this exact compound is not widely published, related structures like 2-(1H-pyrrol-1-yl)aniline exhibit low solubility (approximately 14.5 µg/mL at pH 7.4), suggesting that this compound is likely a poorly soluble compound, potentially falling into the Biopharmaceutical Classification System (BCS) Class II or IV.[1][2]

Q2: I am running an in vitro assay and need to dissolve the compound in an aqueous buffer. What is a simple approach?

A2: For initial in vitro experiments, the use of co-solvents is a rapid and effective technique.[3] You can first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological assay.

Q3: My compound is precipitating from the aqueous buffer during my experiment. What is happening and how can I fix it?

A3: Precipitation occurs when the concentration of this compound exceeds its thermodynamic equilibrium solubility in your final buffer. This is a common issue when diluting a concentrated stock solution made with organic co-solvents. To address this, you can try reducing the final concentration of the compound, using a different co-solvent (e.g., propylene glycol, polyethylene glycol), or incorporating a surfactant or a cyclodextrin into your buffer to increase solubility.[4][5]

Q4: What are the primary strategies for enhancing the solubility and bioavailability of a poorly soluble drug like this compound for in vivo studies?

A4: For in vivo applications, several advanced formulation strategies can be employed. These are broadly categorized into physical and chemical modifications:

  • Physical Modifications : These include reducing the particle size to increase surface area (micronization, nanosuspensions) and modifying the solid-state of the drug from a stable crystalline form to a higher-energy amorphous form (amorphous solid dispersions).[2][4][6]

  • Chemical Modifications : This involves creating a more soluble version of the drug, such as forming a salt with the basic aniline moiety, or using complexation agents like cyclodextrins to encapsulate the drug molecule.[4][7]

  • Carrier-Based Systems : Formulating the drug in lipid-based systems (e.g., self-emulsifying drug delivery systems or SEDDS) can significantly improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[8][9]

Troubleshooting Guide

Problem 1: Low and inconsistent results in cellular assays due to suspected precipitation.

  • Root Cause Analysis : The compound is likely falling out of solution upon dilution into the aqueous cell culture media, leading to an unknown and variable effective concentration.

  • Troubleshooting Steps :

    • Visually Inspect : Check for cloudiness or precipitate in your assay wells after adding the compound.

    • Optimize Co-Solvent : Ensure the stock solution is fully dissolved. Test different co-solvents like PEG 400 or N-methyl-2-pyrrolidone (NMP) which can have better solubilizing properties.

    • Incorporate Solubilizers : Add a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) or a cyclodextrin (e.g., Captisol®) to the cell culture media to act as a carrier and maintain solubility.[4][10]

    • Verify Concentration : After preparation, centrifuge the final solution and measure the concentration of the supernatant using an analytical technique like HPLC-UV to confirm the actual dissolved concentration.

Problem 2: Poor and variable oral bioavailability observed in preclinical animal models.

  • Root Cause Analysis : The low aqueous solubility of this compound is likely causing dissolution rate-limited absorption in the gastrointestinal tract.[11] Variability can stem from differences in gastric pH and food effects among animals.

  • Troubleshooting Workflow : The following workflow can guide the selection of a suitable formulation strategy.

G start Start: Poor In Vivo Bioavailability check_physchem Assess Physicochemical Properties (LogP, pKa, Melting Point) start->check_physchem high_logp High LogP (>3)? check_physchem->high_logp lipid_formulation Strategy: Lipid-Based Formulation (SEDDS, SMEDDS) high_logp->lipid_formulation Yes low_logp Low to Moderate LogP high_logp->low_logp No end Proceed to In Vivo Formulation Testing lipid_formulation->end check_mp High Melting Point / Crystalline? low_logp->check_mp salt_formation Strategy: Salt Formation low_logp->salt_formation Alternative asd Strategy: Amorphous Solid Dispersion (ASD) check_mp->asd Yes particle_size Strategy: Particle Size Reduction (Nanosuspension) check_mp->particle_size No asd->end particle_size->end salt_formation->end G cluster_0 ASD Preparation Workflow process_node process_node input_node input_node output_node output_node A Weigh API and Polymer (e.g., 1:3 ratio) B Dissolve in Common Solvent (e.g., Methanol) A->B C Solvent Evaporation (Rotary Evaporator) B->C D Secondary Drying (High Vacuum) C->D E Collect & Characterize Solid (XRPD, DSC) D->E

References

Technical Support Center: Stability of 2-(1H-pyrazol-1-yl)aniline in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges of 2-(1H-pyrazol-1-yl)aniline in acidic media. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be degrading in an acidic solution. What are the likely reasons for this instability?

A1: this compound, like many aromatic amines and pyrazole-containing compounds, can be susceptible to degradation in acidic environments. The primary reasons for this instability include:

  • Protonation and Hydrolysis: The aniline and pyrazole rings contain nitrogen atoms that can be protonated in acidic conditions. This can increase the molecule's susceptibility to hydrolysis, potentially leading to cleavage of the pyrazole-phenyl bond or other structural rearrangements.

  • Oxidation: The presence of oxidizing agents, even atmospheric oxygen, can be enhanced in acidic media, leading to the formation of colored degradation products. Aromatic amines are particularly prone to oxidation.

  • Acid-Catalyzed Reactions: The acidic environment can catalyze various reactions, including polymerization or condensation reactions, especially at elevated temperatures.

Q2: What are the expected degradation products of this compound in acidic media?

A2: While specific degradation products for this compound have not been extensively reported in the public domain, based on the chemistry of analogous compounds like aniline and pyrazole, potential degradation pathways could yield:

  • Aniline and Pyrazole: Cleavage of the N-C bond connecting the two rings.

  • Hydroxylated derivatives: Introduction of hydroxyl groups onto the aromatic rings.

  • Oligomeric or polymeric materials: Resulting from condensation reactions between degraded or intact molecules.

Identifying the exact degradation products requires analytical techniques such as HPLC-MS.

Q3: I am observing a color change in my acidic solution of this compound. What does this indicate?

A3: A color change, typically to yellow, brown, or even black, is a strong indicator of degradation. This is often due to the formation of oxidized species and polymeric byproducts, which are common degradation products of aromatic amines.

Q4: How can I minimize the degradation of this compound during my experiments in acidic media?

A4: To minimize degradation, consider the following precautions:

  • Temperature Control: Perform experiments at the lowest feasible temperature. Degradation reactions are often accelerated by heat.

  • Inert Atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. However, this should be carefully evaluated for compatibility with your experimental system.

  • Limit Exposure Time: Prepare fresh solutions and minimize the time the compound is exposed to acidic conditions.

Q5: What analytical method is suitable for monitoring the stability of this compound in acidic media?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[1][2][3] An ideal HPLC method should be able to:

  • Separate the parent this compound peak from any potential degradation products.[2]

  • Quantify the decrease in the parent compound over time.

  • Detect the formation of degradation products.

A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is a good starting point for method development. UV detection is suitable as the compound is chromophoric.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid and complete loss of starting material in HPLC analysis. The acidic conditions are too harsh (concentration or temperature).Reduce the acid concentration and/or lower the temperature of the experiment.
Multiple new peaks appearing in the chromatogram. Significant degradation is occurring.Attempt to identify the major degradation products using LC-MS. This can provide insights into the degradation pathway.
Precipitation observed in the acidic solution. Formation of insoluble degradation products (e.g., polymers) or the salt form of the compound is insoluble.Check the solubility of this compound hydrochloride. If degradation is the cause, modify experimental conditions to reduce degradation.
Inconsistent stability results between experiments. Variability in experimental conditions.Ensure precise control over acid concentration, temperature, and exposure time. Use of a calibrated pH meter is recommended.

Quantitative Data Summary

The following table provides a hypothetical summary of forced degradation data for this compound to illustrate how such data should be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Stress Condition Time (hours) Assay of this compound (%) Total Degradants (%)
0.1 M HCl at 25°C0100.00.0
695.24.8
1290.59.5
2482.117.9
0.1 M HCl at 60°C0100.00.0
275.824.2
458.341.7
835.164.9
1 M HCl at 25°C0100.00.0
688.411.6
1278.921.1
2460.739.3

Experimental Protocols

Protocol: Forced Acid Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 1 M HCl.

    • Keep the flask in a water bath maintained at 60°C.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 1 mL aliquot of the stressed sample.

    • Immediately neutralize the aliquot with an appropriate volume of 1 M NaOH to stop the degradation reaction.

    • Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration as the stress samples without subjecting it to acid and heat.

  • HPLC Analysis:

    • Analyze the control and stressed samples at each time point by a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Calculate the percentage of total degradation products.

Visualizations

degradation_pathway This compound This compound Protonated Species Protonated Species This compound->Protonated Species  + H+ Hydrolysis Hydrolysis Protonated Species->Hydrolysis Oxidation Oxidation Protonated Species->Oxidation Polymeric Products Polymeric Products Protonated Species->Polymeric Products Aniline + Pyrazole Aniline + Pyrazole Hydrolysis->Aniline + Pyrazole Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Potential degradation pathways of this compound in acidic media.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Time Point Sampling Time Point Sampling Acid Stress->Time Point Sampling Neutralization Neutralization Time Point Sampling->Neutralization Dilution Dilution Neutralization->Dilution HPLC Analysis HPLC Analysis Dilution->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced acid degradation study.

References

Technical Support Center: Optimizing 2-(1H-pyrazol-1-yl)aniline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-1-yl)aniline as a corrosion inhibitor. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound as a corrosion inhibitor?

A1: Based on studies of similar pyrazole derivatives, a typical starting concentration range for preliminary experiments is between 50 ppm and 150 ppm.[1] The optimal concentration will depend on the specific metal or alloy and the corrosive environment.

Q2: How does temperature affect the inhibition efficiency of pyrazole-based inhibitors?

A2: Generally, the inhibition efficiency of pyrazole derivatives tends to decrease with increasing temperature.[2] For instance, in one study on a related compound, the inhibition potency was higher at 25°C compared to 35°C.[1] This suggests that the adsorption of the inhibitor on the metal surface may be a physisorption process.

Q3: What is the mechanism of corrosion inhibition by this compound?

A3: Pyrazole derivatives primarily act as mixed-type inhibitors, meaning they inhibit both anodic and cathodic reactions of the corrosion process.[3][4] They function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion.[1][5]

Q4: In which corrosive media are pyrazole-based inhibitors most effective?

A4: Pyrazole derivatives have demonstrated high inhibition efficiency in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions.[1][3][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Inhibition Efficiency Inhibitor concentration is too low.Gradually increase the inhibitor concentration (e.g., in increments of 25-50 ppm) to determine the optimal concentration.[1]
The inhibitor is not fully dissolved in the corrosive medium.Ensure complete dissolution of the inhibitor. Gentle heating or sonication may aid dissolution. Some studies use a small amount of a co-solvent like DMSO to aid solubility.[3]
The experimental temperature is too high.Conduct experiments at a lower, controlled temperature (e.g., 25°C) to see if efficiency improves.[1]
Inconsistent or Non-Reproducible Results The metal surface was not properly prepared.Ensure a consistent and thorough pre-treatment of the metal specimens, including polishing with emery paper of increasing grit, rinsing with distilled water and acetone, and drying.[8]
The system did not reach a steady state before measurements.Allow the working electrode to stabilize in the test solution for a sufficient time (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP) before starting electrochemical measurements.[3][8]
Fluctuation in experimental parameters.Maintain tight control over temperature, inhibitor concentration, and immersion time.
Unusual Electrochemical Data (e.g., distorted Tafel plots) The scan rate in potentiodynamic polarization is too high.Use a slow scan rate (e.g., 0.5-1.0 mV/s) to ensure the system remains in a quasi-steady state during the measurement.[5][9]
The potential range is inappropriate.Set the potential scan range to be around ±250 mV with respect to the open-circuit potential (OCP).[1][5][8]
High uncompensated solution resistance.Position the Luggin capillary as close as possible to the working electrode surface to minimize IR drop.

Data Presentation

Table 1: Inhibition Efficiency of 2-(1H-pyrazol-5-yl)aniline on Aluminium-2014 Alloy in 1.0 M HCl

Concentration (ppm)Temperature (°C)Inhibition Efficiency (%) from Weight Loss
5025-
10025-
15025High
5035-
10035-
15035-
Note: Specific efficiency values were not provided in the source text, but it was noted that efficiency increased with concentration and was higher at 25°C than at 35°C.[1]

Table 2: Electrochemical Parameters for Aluminium-2014 Alloy in 1.0 M HCl with 2-(1H-pyrazol-5-yl)aniline

Inhibitor Concentration (ppm)Ecorr (mV vs. reference)Icorr (µA/cm²)
0 (Blank)--
50--
100--
150-0.674Decreased progressively
Note: The corrosion current density (Icorr) was observed to decrease with increasing inhibitor concentration. The largest displacement in corrosion potential (Ecorr) was observed at 150 ppm.[1]

Experimental Protocols

Weight Loss Measurements
  • Specimen Preparation: Mechanically polish metal coupons with a series of emery papers (e.g., from 180 to 1200 grit).[6][8]

  • Cleaning: Rinse the polished coupons thoroughly with double-distilled water and then with acetone.[6][8]

  • Drying and Weighing: Dry the coupons and accurately weigh them using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of this compound for a specified period (e.g., 6 hours) at a constant temperature.[6][8]

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.

Electrochemical Measurements

A standard three-electrode cell is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[5]

1. Potentiodynamic Polarization:

  • Stabilization: Immerse the working electrode in the test solution for a set time (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[8]

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).[1][5]

  • Data Analysis: Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes by extrapolating the linear portions of the anodic and cathodic curves.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize before measurement.[3]

  • AC Signal Application: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[1][8]

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_experiments Corrosion Inhibition Experiments cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis polish Mechanical Polishing clean Cleaning (Water & Acetone) polish->clean dry_weigh Drying & Weighing clean->dry_weigh weight_loss Weight Loss Measurement dry_weigh->weight_loss Immersion in Inhibitor Solution electrochemical Electrochemical Measurements dry_weigh->electrochemical Immersion in Three-Electrode Cell calc_eff Calculate Inhibition Efficiency weight_loss->calc_eff pdp Potentiodynamic Polarization electrochemical->pdp eis Electrochemical Impedance Spectroscopy electrochemical->eis analyze_params Analyze Electrochemical Parameters pdp->analyze_params eis->analyze_params analyze_params->calc_eff

Caption: Workflow for evaluating the corrosion inhibition of this compound.

Troubleshooting_Logic start Start: Low Inhibition Efficiency check_conc Is Concentration Optimized? start->check_conc increase_conc Increase Concentration check_conc->increase_conc No check_solubility Is Inhibitor Fully Dissolved? check_conc->check_solubility Yes end Re-evaluate Efficiency increase_conc->end improve_solubility Improve Dissolution (e.g., sonication) check_solubility->improve_solubility No check_temp Is Temperature Controlled? check_solubility->check_temp Yes improve_solubility->end control_temp Control Temperature (e.g., 25°C) check_temp->control_temp No check_temp->end Yes control_temp->end

Caption: Troubleshooting logic for low inhibition efficiency.

References

"overcoming side reactions in the synthesis of 2-(1H-pyrazol-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrazol-1-yl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Both reactions involve the formation of a carbon-nitrogen (C-N) bond between an aniline derivative and a pyrazole ring.

Q2: Which starting materials are required for these synthetic routes?

A2: For the Buchwald-Hartwig amination, the typical starting materials are a 2-haloaniline (such as 2-bromoaniline or 2-chloroaniline) and 1H-pyrazole. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand. The Ullmann condensation generally employs a 2-haloaniline and 1H-pyrazole in the presence of a copper catalyst.

Q3: My reaction yield is low. What are the most critical parameters to optimize?

A3: For both Buchwald-Hartwig and Ullmann reactions, the choice of catalyst, ligand (for palladium-catalyzed reactions), base, solvent, and reaction temperature are crucial. The interplay between these factors significantly impacts reaction efficiency. For instance, in Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands often improve yields. In Ullmann condensations, the use of a ligand such as 1,10-phenanthroline can allow for milder reaction conditions.

Q4: I am observing significant side product formation. What are the likely side reactions?

A4: In the Buchwald-Hartwig synthesis, a common side reaction is the hydrodehalogenation of the 2-haloaniline starting material, which results in the formation of aniline. Another potential side product is the formation of an imine. In Ullmann condensations, side reactions can include the homocoupling of the aryl halide.

Q5: How can I effectively purify the crude this compound product?

A5: A common and effective method for initial purification is an acid-base extraction. Since the product, this compound, is basic, it can be separated from non-basic impurities. Any unreacted aniline, which is also basic, can be challenging to remove by this method alone if the product is also sensitive to acidic conditions.[1] Following extraction, column chromatography on silica gel is typically employed to isolate the pure product.[2] Adding a small amount of a basic modifier, such as triethylamine, to the chromatography eluent can sometimes improve separation.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the use of a high-purity palladium precursor and ligand. Consider using a pre-formed palladium catalyst which can be more reliable.The active Pd(0) species is crucial for the catalytic cycle. Impurities or incomplete reduction of a Pd(II) precursor can inhibit the reaction.
Inappropriate Ligand Screen different phosphine ligands. Bulky, electron-rich biarylphosphine ligands like Xantphos are often effective for C-N bond formation.The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures.[3]The base is required to deprotonate the pyrazole and the amine-palladium complex during the catalytic cycle.
Poor Solvent Choice Use anhydrous, degassed solvents such as toluene, dioxane, or THF. Avoid solvents like acetonitrile or chlorinated solvents which can inhibit the catalyst.The solvent must dissolve the reactants and the catalyst system effectively. Oxygen can deactivate the palladium catalyst.
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-110 °C.C-N bond formation often requires sufficient thermal energy to overcome activation barriers, especially with less reactive aryl chlorides.
Issue 2: Prevalent Side Reactions in Ullmann Condensation
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature If possible, lower the reaction temperature. Traditional Ullmann reactions often require very high temperatures (>200 °C), which can lead to decomposition and side reactions.[4]Milder conditions reduce the likelihood of undesired thermal decomposition pathways.
Absence of a Ligand Introduce a suitable ligand for the copper catalyst, such as 1,10-phenanthroline or L-proline.Ligands can stabilize the copper catalyst, increase its solubility, and promote the desired C-N coupling at lower temperatures.[4]
Inappropriate Copper Source Screen different copper sources, such as CuI, Cu₂O, or copper powder. The reactivity can vary depending on the specific substrates and conditions.The nature of the copper catalyst can influence the reaction pathway and the formation of side products.
Incorrect Base Optimize the base. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).The base is necessary to deprotonate the pyrazole, but an inappropriate base can lead to side reactions or poor reactivity.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromoaniline

  • 1H-Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add 2-bromoaniline (1.0 mmol), 1H-pyrazole (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Ullmann Condensation Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Iodoaniline

  • 1H-Pyrazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry reaction vial, add 2-iodoaniline (1.0 mmol), 1H-pyrazole (1.5 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Haloaniline, Pyrazole, Pd Catalyst, Ligand, Base B Add Anhydrous, Degassed Solvent A->B In inert atmosphere C Heat Mixture (e.g., 80-110°C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Filter D->E F Aqueous Workup (Extraction) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Troubleshooting_Logic Start Low Yield or Side Products Check_Catalyst Is the catalyst system (Pd/ligand or Cu) appropriate? Start->Check_Catalyst Check_Base Is the base suitable for the substrates and solvent? Start->Check_Base Check_Solvent Is the solvent anhydrous, degassed, and appropriate? Start->Check_Solvent Check_Temp Is the reaction temperature optimized? Start->Check_Temp Optimize Systematically vary one parameter at a time Check_Catalyst->Optimize If no Check_Base->Optimize If no Check_Solvent->Optimize If no Check_Temp->Optimize If no

Caption: A logical approach to troubleshooting common synthesis issues.

References

"scale-up synthesis of 2-(1H-pyrazol-1-yl)aniline for industrial applications"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-pyrazol-1-yl)aniline for industrial applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and industrially scalable method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the efficient formation of the C-N bond between an aryl halide (typically 2-chloroaniline or 2-bromoaniline) and pyrazole.[1][2] This method has largely replaced harsher traditional techniques like the Ullmann condensation due to its milder reaction conditions and broader substrate scope.[1]

Q2: My Buchwald-Hartwig reaction is showing low to no conversion. What are the primary causes?

A2: Low conversion in a Buchwald-Hartwig amination can stem from several factors. Key areas to investigate include the quality of your reagents, particularly the palladium catalyst, ligand, and the dryness of your solvent. Oxygen can deactivate the palladium catalyst, so ensuring an inert atmosphere is crucial. The choice and purity of the base are also critical for the catalytic cycle to proceed efficiently.[3]

Q3: What are the common side products in the synthesis of this compound and how can they be minimized?

A3: A common side reaction is the homocoupling of the aniline starting material. This can often be mitigated by carefully controlling the reaction temperature and ensuring a thoroughly degassed reaction mixture. Another potential side product is the hydrodehalogenation of the 2-haloaniline, where the halogen is replaced by a hydrogen atom. The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress such side reactions.[1]

Q4: How can I effectively purify this compound at an industrial scale?

A4: For industrial-scale purification, crystallization is the most common and effective method. The choice of solvent is critical to ensure high recovery of the purified product while leaving impurities in the mother liquor. A common technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. Filtration is then used to separate the purified product. For aniline derivatives, distillation under reduced pressure can also be an effective purification method.

Q5: Is the Ullmann condensation a viable alternative for this synthesis?

A5: The Ullmann condensation, which uses a copper catalyst, is a classic method for C-N bond formation and can be used for the synthesis of this compound. However, it typically requires harsher reaction conditions, such as higher temperatures, compared to the Buchwald-Hartwig amination.[4] Modern advancements have introduced milder conditions for the Ullmann reaction, but the Buchwald-Hartwig amination is generally preferred for its wider functional group tolerance and milder conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or ligand- Use a fresh batch of palladium catalyst and phosphine ligand.- Consider using a pre-catalyst that is more air- and moisture-stable.
Insufficiently inert atmosphere- Ensure all glassware is oven-dried.- Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles.
Inappropriate base- The strength and solubility of the base are critical. For aryl chlorides, a stronger base like sodium tert-butoxide (NaOtBu) is often required.- Ensure the base is anhydrous and of high purity.
Low reaction temperature- Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating (typically 80-110 °C).
Significant Side Product Formation (e.g., Hydrodehalogenation) Inefficient reductive elimination- The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as Xantphos or BrettPhos can promote the desired C-N bond formation.
Presence of water- Ensure all reagents and solvents are anhydrous. Water can lead to catalyst deactivation and promote side reactions.
Product Degradation Harsh reaction or workup conditions- Use milder bases such as potassium carbonate or cesium carbonate if the substrate is sensitive.- Avoid overly acidic or basic conditions during the workup procedure.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent- Choose an extraction solvent in which the product has moderate solubility at room temperature but is less soluble than in the reaction solvent.- Consider crystallization from a solvent system where the product has low solubility at cooler temperatures.
Presence of persistent impurities- If impurities co-crystallize with the product, consider a different solvent system for recrystallization.- Column chromatography on silica gel can be used for smaller scales, but for industrial applications, optimizing the crystallization process is more economical.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Synthesis of this compound

ParameterValueNotes
Starting Materials 2-Chloroaniline or 2-Bromoaniline, PyrazoleAryl bromides are generally more reactive than aryl chlorides.
Catalyst Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0) or Pd(II) precatalystCatalyst loading is typically in the range of 0.5-2 mol%.
Ligand Xantphos, BrettPhos, or similar bulky phosphine ligandsLigand-to-palladium ratio is usually between 1:1 and 2:1.
Base Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)The choice of base depends on the reactivity of the aryl halide.
Solvent Toluene, Dioxane, or THFSolvents must be anhydrous and degassed.
Temperature 80 - 110 °CReaction temperature is optimized based on the specific substrates and catalyst system.
Reaction Time 8 - 24 hoursMonitored by TLC or LC-MS for completion.
Typical Yield 75 - 95%Yields can vary based on the scale and purity of reagents.

Experimental Protocols

Key Experiment: Scale-Up Buchwald-Hartwig Synthesis of this compound

Objective: To synthesize this compound on a multi-kilogram scale using a robust and reproducible Buchwald-Hartwig amination protocol.

Materials:

  • 2-Bromoaniline (1.0 equiv.)

  • Pyrazole (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv.)

  • Xantphos (0.015 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous Toluene

  • Nitrogen gas (high purity)

Equipment:

  • Appropriately sized glass-lined reactor with mechanical stirring, reflux condenser, and nitrogen inlet/outlet

  • Heating/cooling system for the reactor

  • Filtration unit

  • Crystallization vessel

  • Vacuum oven

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are clean and thoroughly dried. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging: To the reactor under a positive pressure of nitrogen, charge 2-bromoaniline, pyrazole, palladium(II) acetate, and Xantphos.

  • Solvent Addition: Add anhydrous toluene to the reactor. The volume should be sufficient to ensure good stirring of the reaction mixture (typically 8-10 volumes relative to the limiting reagent).

  • Base Addition: Slowly add the sodium tert-butoxide to the stirred reaction mixture. The addition may be exothermic, so control the rate of addition to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Start 2-Haloaniline + Pyrazole Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent, Heat) Start->Reaction Product This compound (Crude) Reaction->Product Purification Purification (Crystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->CheckReagents CheckConditions Check Reaction Conditions (Temperature, Inert Atmosphere) CheckReagents->CheckConditions Reagents OK Failure Consult Further CheckReagents->Failure Reagents Faulty OptimizeLigand Optimize Ligand/Base Combination CheckConditions->OptimizeLigand Conditions OK CheckConditions->Failure Conditions Incorrect Success Successful Reaction OptimizeLigand->Success Optimization Successful OptimizeLigand->Failure Optimization Fails

Caption: Troubleshooting workflow for low reaction yield.

References

"optimization of reaction conditions for 2-(1H-pyrazol-1-yl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-pyrazol-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve the N-arylation of pyrazole. This is typically achieved through two main cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. Both methods involve the coupling of pyrazole with a substituted aniline precursor, such as a 2-haloaniline or a 2-nitroaniline derivative that is subsequently reduced.

Q2: Which starting materials are recommended for the synthesis?

A2: For Ullmann-type reactions, common starting materials are pyrazole and 2-fluoroaniline or 2-bromoaniline. For Buchwald-Hartwig amination, 2-bromoaniline or 2-chloroaniline are often used in conjunction with pyrazole. An alternative strategy involves using 1-fluoro-2-nitrobenzene or 1-bromo-2-nitrobenzene, followed by a reduction of the nitro group to an amine.

Q3: What are the key differences between the Ullmann condensation and Buchwald-Hartwig amination for this synthesis?

A3: The Ullmann condensation typically employs a copper catalyst (such as CuI, Cu₂O, or copper powder) and often requires high reaction temperatures (100-200 °C). It can be performed with or without a ligand, though the use of ligands like L-proline or 1,10-phenanthroline can improve yields and lower reaction temperatures. The Buchwald-Hartwig amination utilizes a palladium catalyst with a phosphine-based ligand (e.g., XPhos, SPhos) and generally proceeds under milder conditions (80-120 °C) with a broader substrate scope and higher functional group tolerance.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (e.g., 2-haloaniline and pyrazole) and the appearance of a new spot corresponding to the this compound product.

Q5: What are the typical methods for purification of the final product?

A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guides

Low or No Product Yield
Question Potential Cause Recommended Solution
Why is my reaction showing low or no conversion of starting materials? Inactive Catalyst: The copper or palladium catalyst may be oxidized or of poor quality.- Use fresh, high-purity catalyst. - For Buchwald-Hartwig, consider using a pre-catalyst for more reliable activation. - Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
Suboptimal Ligand: The chosen ligand may not be effective for this specific transformation.- Screen different ligands. For Ullmann, try L-proline or 1,10-phenanthroline. For Buchwald-Hartwig, screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos.
Inappropriate Base: The base may be too weak or poorly soluble in the reaction medium.- For Ullmann, screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. If your substrate is base-sensitive, consider using a weaker base like Cs₂CO₃ or K₃PO₄, possibly at a higher temperature.
Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.- Common solvents for Ullmann are DMF, DMSO, or dioxane. For Buchwald-Hartwig, toluene, dioxane, or THF are frequently used. Ensure the solvent is anhydrous.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.- Gradually increase the reaction temperature in increments of 10-20 °C. For Ullmann reactions, temperatures up to 150 °C may be necessary.
Formation of Side Products
Question Potential Cause Recommended Solution
I am observing significant amounts of dehalogenated aniline as a byproduct. What is causing this? Proto-dehalogenation: This side reaction can occur in the presence of a hydrogen source and a catalyst.- Ensure strictly anhydrous conditions. - Use a non-protic solvent if possible. - Optimize the catalyst and ligand loading; sometimes a lower catalyst concentration can minimize this side reaction.
My reaction is producing a homocoupled biaryl product. How can I prevent this? Homocoupling of the Aryl Halide: This is a common side reaction in cross-coupling chemistry.- Adjust the stoichiometry of the reactants; a slight excess of the pyrazole may favor the desired cross-coupling. - Lowering the reaction temperature may also reduce the rate of homocoupling.
I am seeing evidence of pyrazole polymerization. What can be done? Self-coupling of Pyrazole: This can occur, especially if the pyrazole NH group is not properly activated for the desired reaction.- Ensure the base is effectively deprotonating the pyrazole. - Consider protecting the pyrazole with a removable group if self-coupling is a persistent issue, though this adds extra synthetic steps.
Purification Difficulties
Question Potential Cause Recommended Solution
My product is difficult to separate from the starting materials by column chromatography. What should I do? Similar Polarity: The product and starting materials may have very similar Rf values on TLC.- Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Consider converting the product to a salt (e.g., hydrochloride) to alter its polarity for purification, followed by neutralization.
The purified product is still showing impurities in the NMR spectrum. Co-eluting Impurities: Some side products may have identical polarity to the desired product.- If column chromatography is ineffective, try recrystallization from a variety of solvents. - Preparative TLC or HPLC may be necessary for obtaining highly pure material.

Data Presentation

Table 1: Optimization of Reaction Conditions for Ullmann N-Arylation of Pyrazole

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (10)NoneK₂CO₃DMF140Moderate
2CuI (10)L-proline (20)K₂CO₃DMSO110Good
3Cu₂O (5)1,10-phenanthroline (10)Cs₂CO₃Dioxane120Good
4Cu Powder (20)NoneK₃PO₄NMP160Low to Moderate

Table 2: Optimization of Reaction Conditions for Buchwald-Hartwig N-Arylation of Pyrazole

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100High
2Pd(OAc)₂ (2)SPhos (4)LHMDSDioxane110High
3Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene110Good
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃THF80Moderate to Good

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation
  • Reaction Setup: To an oven-dried Schlenk tube, add pyrazole (1.2 mmol), 2-bromoaniline (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add to an oven-dried Schlenk tube: pyrazole (1.2 mmol), 2-bromoaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: If not in a glovebox, seal the tube and evacuate and backfill with argon or nitrogen.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_start 1. Mix Pyrazole, 2-Bromoaniline, CuI, L-Proline, K₂CO₃ U_inert 2. Inert Atmosphere (Ar/N₂) U_start->U_inert U_solvent 3. Add Anhydrous DMSO U_inert->U_solvent U_react 4. Heat at 110°C U_solvent->U_react U_workup 5. Aqueous Work-up U_react->U_workup U_purify 6. Column Chromatography U_workup->U_purify B_start 1. Mix Pyrazole, 2-Bromoaniline, Pd₂(dba)₃, XPhos, NaOtBu B_inert 2. Inert Atmosphere (Ar/N₂) B_start->B_inert B_solvent 3. Add Anhydrous Toluene B_inert->B_solvent B_react 4. Heat at 100°C B_solvent->B_react B_workup 5. Filtration through Celite B_react->B_workup B_purify 6. Column Chromatography B_workup->B_purify

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_workflow start Low or No Product Yield q_catalyst Is the catalyst active and under inert atmosphere? start->q_catalyst s_catalyst Use fresh catalyst, ensure inert conditions. q_catalyst->s_catalyst No q_ligand Is the ligand appropriate? q_catalyst->q_ligand Yes s_catalyst->q_ligand s_ligand Screen alternative ligands. q_ligand->s_ligand No q_base Is the base strong and soluble enough? q_ligand->q_base Yes s_ligand->q_base s_base Screen different bases. q_base->s_base No q_temp Is the temperature optimal? q_base->q_temp Yes s_base->q_temp s_temp Increase temperature incrementally. q_temp->s_temp No end Improved Yield q_temp->end Yes s_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Validation & Comparative

A Comparative Analysis of Pyrazole Derivatives and Doxorubicin in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives compared to doxorubicin across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)4.17 - 48[1][2]
HCT-116 (Colon)5.23[1]
HepG2 (Liver)4.30 - 64.8[3]
A549 (Lung)48.8[3]
HeLa (Cervical)5.17[3]
Pyrazole Derivative 33 HepG2 (Liver)< 23.7[3]
Pyrazole Derivative 34 HepG2 (Liver)< 23.7[3]
Pyrazole Derivative 55 MCF-7 (Breast)6.53[3]
A549 (Lung)26.40[3]
HCT-116 (Colon)59.84[3]
Pyrazole Derivative 57 HepG2 (Liver)3.11[3]
MCF-7 (Breast)4.91[3]
HeLa (Cervical)4.24[3]
Pyrazole Derivative 58 HepG2 (Liver)4.06[3]
MCF-7 (Breast)4.24[3]
HeLa (Cervical)4.11[3]
Pyrazolyl-chalcone 7d MCF-7 (Breast)42.6[2]
Pyrazolyl-chalcone 9e PACA2 (Pancreatic)27.6[2]

Note: The specific structures of the numbered pyrazole derivatives can be found in the cited references.

Mechanisms of Action: A Tale of Two Compound Classes

Doxorubicin exerts its potent anticancer effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[4][5] This action leads to DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[6][7] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can damage cellular components like membranes, proteins, and DNA, further contributing to its cytotoxic effects.[4]

Pyrazole derivatives have demonstrated a diverse range of anticancer mechanisms, often targeting specific cellular pathways. Many pyrazole-containing compounds induce apoptosis in cancer cells, a hallmark of effective chemotherapy.[8][9] The induction of apoptosis by pyrazole derivatives can be mediated through various signaling pathways. Some derivatives have been shown to inhibit key regulators of apoptosis like Bcl-2, leading to the activation of pro-apoptotic proteins such as Bax and caspases.[10][11] Furthermore, certain pyrazole compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[8][9] Some pyrazole derivatives have also been found to inhibit tubulin polymerization, a process essential for cell division.[9]

Signaling Pathways in Anticancer Action

The following diagram illustrates a generalized signaling pathway for apoptosis induction, a common mechanism for both doxorubicin and many pyrazole derivatives.

cluster_stimulus Anticancer Agent cluster_pathway Apoptotic Signaling Anticancer Agent Anticancer Agent DNA Damage DNA Damage Anticancer Agent->DNA Damage Doxorubicin ROS Production ROS Production Anticancer Agent->ROS Production Doxorubicin Bcl-2 Inhibition Bcl-2 Inhibition Anticancer Agent->Bcl-2 Inhibition Pyrazole Derivatives Caspase Activation Caspase Activation DNA Damage->Caspase Activation ROS Production->Caspase Activation Bcl-2 Inhibition->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized apoptotic signaling pathway initiated by anticancer agents.

Experimental Protocols

A standardized methodology is crucial for the reliable comparison of anticancer compounds. The following outlines a typical experimental workflow for evaluating and comparing the cytotoxic activity of a novel compound against a standard drug like doxorubicin.

cluster_workflow Experimental Workflow for Cytotoxicity Assay A Cell Seeding (e.g., 96-well plate) B Compound Treatment (Test Compound & Doxorubicin at various concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D MTT Assay (or other viability assays like SRB) C->D E Measurement of Absorbance D->E F Data Analysis (Calculation of IC50 values) E->F

Caption: Workflow for in vitro cytotoxicity comparison.

Key Experimental Methodologies:

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a pyrazole derivative) or the reference drug (doxorubicin). A control group with no treatment is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the induction of apoptosis.

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

References

"comparative study of 2-(1H-pyrazol-1-yl)aniline and celecoxib as anti-inflammatory agents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

Inflammation is a complex biological response, and a key pathway in pain and inflammation involves the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory mediators.[3]

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme .[4][5] COX-1 is constitutively expressed in many tissues and plays a role in protecting the gastrointestinal lining.[6] In contrast, COX-2 is typically induced at sites of inflammation.[5] By selectively targeting COX-2, celecoxib reduces the synthesis of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3] Some research also suggests that celecoxib can modulate other inflammatory pathways, such as inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

The anti-inflammatory activity of many pyrazole derivatives is also attributed to their ability to inhibit the COX-2 enzyme, a mechanism they share with celecoxib.[8][9] The pyrazole ring is a critical structural motif for this activity.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cleavage COX2_Enzyme COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation promote Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2_Enzyme induce expression PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activate PLA2->Phospholipids Celecoxib_Pyrazoles Celecoxib & Pyrazole Derivatives Celecoxib_Pyrazoles->COX2_Enzyme inhibit

Figure 1: Simplified COX-2 signaling pathway in inflammation.

Quantitative Performance Comparison

The following tables summarize the available in vitro and in vivo data for celecoxib and selected, structurally relevant pyrazole derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

In Vitro COX-1 and COX-2 Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the selectivity of the compound for COX-2. A higher SI value signifies greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 9.40.08117.5[5]
Celecoxib >1000.42>238[3]
Celecoxib -0.052-[1]
Pyrazole Derivative 5u 134.121.7974.92[8]
Pyrazole Derivative 5s 183.112.5172.95[8]
Pyrazole Derivative PYZ16 >5.580.52>10.73[1]
Pyrazoloquinazoline 3j 0.650.047~14[10]

*Note: Compounds 5u and 5s are hybrid pyrazole analogues.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard in vivo assay to screen for the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is measured relative to a control group.

CompoundDoseTime Point (hours)Edema Inhibition (%)Reference
Celecoxib 50 mg/kg3Significant Reduction[11]
Celecoxib 50 mg/kg5Significant Reduction[11]
Celecoxib 10 mg/kg382.8[9]
Pyrazole Derivative 6a 10 mg/kg-82.5[4]
Pyrazole Derivative 16a 10 mg/kg-84.0[4]
Pyrazole Derivative 5u *20 mg/kg380.63[8]
Pyrazole Derivative PYZ16 --64.28[1]

*Note: Compound 5u is a hybrid pyrazole analogue.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the reliable evaluation of anti-inflammatory agents.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Source: Ovine or human recombinant COX-1 and human recombinant COX-2 enzymes are commonly used.[5]

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution at a controlled temperature (e.g., 37°C) for a specific duration.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a set incubation period, the enzymatic reaction is stopped.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme immunoassay (EIA) or radioimmunoassay.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model for assessing the acute anti-inflammatory activity of compounds in rodents.[12][13]

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.[13][14]

  • Grouping and Administration: Animals are divided into groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like celecoxib or indomethacin), and test groups (receive different doses of the test compound). The administration is typically oral (p.o.) or intraperitoneal (i.p.).[7][11]

  • Induction of Inflammation: One hour after the administration of the test or standard compound, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is made into the right hind paw of the animal to induce localized edema.[12][13]

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at specific time intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7][13]

  • Calculation of Edema Inhibition: The percentage of increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by the test and standard compounds is then calculated by comparing their edema values to the control group.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Library Library of Pyrazole Derivatives COX1_Assay COX-1 Inhibition Assay Compound_Library->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound_Library->COX2_Assay Data_Analysis1 Calculate IC50 & Selectivity Index (SI) COX1_Assay->Data_Analysis1 COX2_Assay->Data_Analysis1 Lead_Compounds Select Lead Compounds (High Potency & Selectivity) Data_Analysis1->Lead_Compounds Promising Candidates Animal_Model Carrageenan-Induced Paw Edema Model (Rats) Lead_Compounds->Animal_Model Dosing Administer Compound (vs. Celecoxib & Vehicle) Animal_Model->Dosing Measure_Edema Measure Paw Volume over Time Dosing->Measure_Edema Data_Analysis2 Calculate % Inhibition of Edema Measure_Edema->Data_Analysis2

Figure 2: General workflow for screening anti-inflammatory agents.

Conclusion

Celecoxib is a highly effective and selective COX-2 inhibitor that serves as a benchmark in anti-inflammatory drug development. The pyrazole scaffold, central to celecoxib's structure, is a promising foundation for the design of new anti-inflammatory agents. While specific data for 2-(1H-pyrazol-1-yl)aniline is lacking, the broader class of pyrazole derivatives has demonstrated significant potential. Several synthesized pyrazole analogs exhibit potent and selective COX-2 inhibition, with some showing in vitro and in vivo anti-inflammatory activities comparable or even superior to celecoxib.[1][4][8] These findings underscore the importance of continued research into pyrazole-based compounds as a valuable source for the development of next-generation anti-inflammatory therapies. Further investigation into specific derivatives like this compound is warranted to fully characterize their therapeutic potential.

References

"in vivo validation of the anticancer efficacy of 2-(1H-pyrazol-1-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is continually evolving, with a persistent demand for novel small molecules that exhibit potent and selective anticancer activity. Among the heterocyclic compounds that have garnered significant interest, pyrazole derivatives have emerged as a promising class of scaffolds for the development of targeted cancer therapies. This guide provides a comparative analysis of the in vivo anticancer efficacy of select pyrazole derivatives, with a focus on their performance against established preclinical cancer models. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the in vivo anticancer activity of notable pyrazole derivatives that have demonstrated efficacy in xenograft models. For comparative purposes, data for standard-of-care agents used in these studies are also included.

CompoundMolecular Target(s)Cancer Model (Cell Line)Animal ModelDosing RegimenKey Efficacy ReadoutReference
Compound 3i (Pyrazole)VEGFR-2Prostate Cancer (PC-3)Nude MiceNot specified49.8% inhibition of tumor proliferation[1]
Tumor weight reduction from 234.6 mg to 83.2 mg[1][2]
BS-194 (Pyrazolo[1,5-a]pyrimidine)CDK1, CDK2, CDK9Human Tumor XenograftsMice25 mg/kg, oral administrationInhibition of tumor xenografts (specific data not detailed in abstract)[3]
Crizotinib (Approved Drug)ALK, METNon-Small Cell Lung Cancer (H3122)Athymic Nude MiceOral administration (dose not specified in abstract)Significant tumor growth inhibition[4]
Ruxolitinib (Approved Drug)JAK1, JAK2Hodgkin Lymphoma (L-428)NSG Mice45.0 mg/kgSignificantly prolonged survival (median 51.5 days vs. 21 days for control)
Sorafenib (Comparator)Multi-kinaseProstate Cancer (PC-3)Nude MiceNot specifiedStandard reference drug in comparative studies[2]
Doxorubicin (Comparator)Topoisomerase IIProstate Cancer (PC-3)Nude MiceNot specifiedStandard reference drug in comparative studies[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols employed in the in vivo studies cited in this guide.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, H3122 for non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice, such as athymic nude mice or NOD/SCID gamma (NSG) mice, are typically used to prevent rejection of human tumor xenografts.[6] Animals are housed in a pathogen-free environment.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a volume of 100-200 µL of sterile, serum-free medium or PBS) is injected subcutaneously into the flank of the mice.[7] For orthotopic models, cells are implanted directly into the target organ (e.g., the prostate).[8]

  • Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups. The test compounds (e.g., pyrazole derivatives) and comparator drugs are administered via routes such as oral gavage or intraperitoneal injection, following a specific dosing schedule (e.g., daily, once weekly). The vehicle used to dissolve the drugs is administered to the control group.

  • Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[9] Animal body weight is also monitored as an indicator of systemic toxicity. At the end of the study, tumors are excised and weighed. For survival studies, animals are monitored until a predetermined endpoint.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed differences in tumor growth or survival between treatment and control groups.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Signaling Pathways

// Nodes VEGFA [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound3i [label="Compound 3i\n(Pyrazole Derivative)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGFA -> VEGFR2 [label="Binds to"]; VEGFR2 -> PLCg [label="Activates"]; PLCg -> PKC [label="Activates"]; PKC -> RAF [label="Activates"]; RAF -> MEK [label="Activates"]; MEK -> ERK [label="Activates"]; ERK -> Proliferation; VEGFR2 -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> Survival; Compound3i -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "VEGFR-2 Signaling Pathway and Inhibition by a Pyrazole Derivative."

// Nodes CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinE_CDK2 [label="Cyclin E/CDK2\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Genes [label="S-Phase Genes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleProgression [label="G1/S Transition &\nCell Cycle Progression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BS194 [label="BS-194\n(Pyrazolo[1,5-a]pyrimidine)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CyclinE -> CyclinE_CDK2; CDK2 -> CyclinE_CDK2; CyclinE_CDK2 -> Rb [label="Phosphorylates &\nInactivates"]; Rb -> E2F [label="Releases", style=dashed, color="#EA4335", arrowhead=tee]; E2F -> S_Phase_Genes [label="Activates Transcription"]; S_Phase_Genes -> CellCycleProgression; BS194 -> CDK2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "CDK2 Signaling Pathway in Cell Cycle Progression and its Inhibition."

Experimental Workflow

// Nodes CellCulture [label="1. Cancer Cell\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; AnimalModel [label="2. Immunocompromised\nAnimal Model", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorImplantation [label="3. Tumor Cell\nImplantation\n(Xenograft)", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="4. Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="5. Randomization into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="6. Drug\nAdministration", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataCollection [label="7. Data Collection\n(Tumor Volume, Body Weight)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="8. Study Endpoint &\nTumor Excision", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="9. Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CellCulture -> TumorImplantation; AnimalModel -> TumorImplantation; TumorImplantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> DataCollection; DataCollection -> Endpoint; Endpoint -> Analysis; } caption: "General Workflow for In Vivo Anticancer Efficacy Studies."

References

"comparing the corrosion inhibition efficiency of 2-(1H-pyrazol-1-yl)aniline with other organic inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corrosion Inhibition Efficiency with Supporting Experimental Data

The relentless pursuit of effective corrosion mitigation strategies is a cornerstone of materials science and industrial chemistry. Among the diverse array of protective measures, the application of organic inhibitors stands out as a practical and efficient method. This guide provides a comparative analysis of the corrosion inhibition efficiency of 2-(1H-pyrazol-1-yl)aniline against a selection of other organic inhibitors, with a focus on their performance in acidic media, a common industrial environment. The data presented is compiled from various scientific studies to offer a broad and objective overview.

Data Presentation: A Comparative Overview of Inhibition Efficiencies

The following table summarizes the corrosion inhibition efficiencies of 2-(1H-pyrazol-5-yl)aniline and other selected organic inhibitors. The data is primarily derived from studies conducted on mild steel or aluminum alloys in 1M hydrochloric acid (HCl) solution, a standard corrosive medium for inhibitor testing. The inhibition efficiency (IE%) is a key metric, calculated from weight loss measurements, potentiodynamic polarization data, or electrochemical impedance spectroscopy.

Inhibitor ClassSpecific CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
Pyrazole Derivative 2-(1H-pyrazol-5-yl)aniline Carbon Steel1M HCl1800 ppm94.47%[1]
2-(1H-pyrazol-5-yl)aniline Aluminium-2014 Alloy1M HCl150 ppm>90% (from graphs)[1][2]
Pyrazole Derivative5-bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amineSteel1M HCl10⁻³ M90.6%[3]
Pyrazole Derivative3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amineSteel1M HCl10⁻³ M95%[3]
Imidazole Derivative2,4,5-tris(4-ethoxyphenyl)-4,5-dihydro-1H-imidazoleCarbon Steel1M HCl1 mM98.3%[4]
Imidazole Derivative4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acidMild Steel1N HCl-Excellent[5]
Triazole DerivativeEthyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1M HCl1.0 x 10⁻³ M95.3%[6][7]
Triazole Derivative2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1M HCl1.0 x 10⁻³ M95.0%[6][7]
Quinoline Derivative5-(azidomethyl)quinolin-8-olMild Steel1M HCl5 x 10⁻³ M90%[8][9]
Quinoline Derivative(2-chloro-quinoline-3ylmethyl)-p-tolyl-amineMild Steel1N HCl25 ppm98.69%[10]

Experimental Protocols: Methodologies for Assessing Corrosion Inhibition

The data presented in this guide is based on established experimental techniques for evaluating corrosion inhibition. The following are detailed methodologies for the key experiments cited.

Weight Loss Measurements

This gravimetric method is a fundamental technique for determining corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Metal coupons (e.g., mild steel or aluminum alloy) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface. The polished coupons are then degreased with a solvent like acetone, rinsed with distilled water, and dried in a desiccator. The initial weight of each coupon is accurately recorded.[11][12]

  • Immersion Test: The pre-weighed coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without the addition of the inhibitor at various concentrations. The immersion is carried out for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.[13]

  • Corrosion Product Removal: After the immersion period, the coupons are removed from the solution. Any corrosion products are carefully removed by chemical cleaning (e.g., using Clarke's solution for steel) without significant removal of the underlying metal.[14] The cleaned coupons are then rinsed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency are then calculated using the following formulas:

    • Corrosion Rate (CR) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.[13]

    • Inhibition Efficiency (IE%) = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[3]

Potentiodynamic Polarization Measurements

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor's mode of action. The procedure is often conducted in accordance with standards like ASTM G59.[15][16]

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[17]

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a certain period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate (e.g., 1 mV/s).[18]

  • Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as follows:

    • Inhibition Efficiency (IE%) = [(i₀ - iᵢ) / i₀] × 100

      • Where i₀ is the corrosion current density in the absence of the inhibitor and iᵢ is the corrosion current density in the presence of the inhibitor.[19]

Mandatory Visualization: A Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for comparing the corrosion inhibition efficiency of different organic compounds.

G cluster_0 Inhibitor Selection & Preparation cluster_1 Experimental Setup cluster_2 Corrosion Inhibition Measurement cluster_3 Data Analysis & Comparison InhibitorA This compound WeightLoss Weight Loss Measurement InhibitorA->WeightLoss Potentiodynamic Potentiodynamic Polarization InhibitorA->Potentiodynamic EIS Electrochemical Impedance Spectroscopy InhibitorA->EIS InhibitorB Other Pyrazole Derivatives InhibitorB->WeightLoss InhibitorB->Potentiodynamic InhibitorB->EIS InhibitorC Other Organic Inhibitors (e.g., Triazoles, Imidazoles) InhibitorC->WeightLoss InhibitorC->Potentiodynamic InhibitorC->EIS MetalSpecimen Metal Specimen (e.g., Mild Steel) MetalSpecimen->WeightLoss MetalSpecimen->Potentiodynamic MetalSpecimen->EIS CorrosiveMedium Corrosive Medium (e.g., 1M HCl) CorrosiveMedium->WeightLoss CorrosiveMedium->Potentiodynamic CorrosiveMedium->EIS IE_Calculation Inhibition Efficiency (IE%) Calculation WeightLoss->IE_Calculation Potentiodynamic->IE_Calculation EIS->IE_Calculation Comparison Comparative Analysis of IE% IE_Calculation->Comparison

Caption: Workflow for comparing corrosion inhibitors.

This guide provides a foundational comparison of this compound with other organic corrosion inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific conditions of their applications when selecting an inhibitor. The provided experimental protocols offer a standardized approach for conducting further comparative studies.

References

A Comparative Guide to the Cross-Validation of Pyrazole Compounds: Bridging In Vitro Efficacy with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from the laboratory bench to clinical application is fraught with challenges, a primary one being the translation of promising in vitro results to successful in vivo efficacy. Pyrazole-containing compounds, a versatile class of heterocyclic molecules, have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides an objective comparison of the in vitro and in vivo performance of select pyrazole compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of preclinical drug development.

Data Presentation: A Comparative Analysis of Pyrazole Compound Activity

The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro potency and in vivo efficacy of different pyrazole derivatives.

Table 1: In Vitro and In Vivo Anticancer Activity of Pyrazole Compounds

Compound IDCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo OutcomeReference
Compound 6 Murine Mammary0.00006 - 0.00025Orthotopic Murine Mammary TumorSignificant tumor growth inhibition at 5 mg/kg[1]
Compound 3i PC-3 (Prostate)1.24Xenograft Mice49.8% tumor proliferation inhibition[2][3]
Compound 8g HeLa (Cervical)2.41Not ReportedNot Reported[4]
Compound 8g HCT-116 (Colon)2.41Not ReportedNot Reported[4]
Compound 50 HepG2 (Liver)0.71Not ReportedNot Reported[1]
Compound 22 MCF-7 (Breast)>2.82Not ReportedEGFR Inhibition IC50 = 0.6124 µM[1]
Compound 23 MCF-7 (Breast)>2.82Not ReportedEGFR Inhibition IC50 = 0.5132 µM[1]
Compound 36 Not SpecifiedNot SpecifiedNot ReportedCDK2 Inhibition IC50 = 0.199 µM[1]
Compound 6b HepG2 (Liver)2.52Not ReportedVEGFR2 Inhibition IC50 = 0.2 µM[5]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Compounds

Compound IDIn Vitro TargetIn Vitro IC50 (nM)In Vivo ModelIn Vivo Outcome (% Inhibition)Reference
Compound 3b COX-239.43Carrageenan-induced paw edemaPotent anti-inflammatory effect[6]
Compound 4a COX-261.24Carrageenan-induced paw edemaPotent anti-inflammatory effect[6]
Compound 5b COX-238.73Carrageenan-induced paw edemaPotent anti-inflammatory effect[6]
Compound 5e COX-239.14Carrageenan-induced paw edemaPotent anti-inflammatory effect[6]
Compound 5f COX-21.50 µMLPS-induced RAW264.7 macrophagesPotent inhibition of inflammatory mediators[7]
Compound 6f COX-21.15 µMLPS-induced RAW264.7 macrophagesPotent inhibition of inflammatory mediators[7]
AD 532 COX-2Less potent than celecoxibCarrageenan-induced paw oedemaPromising anti-inflammatory activity[8]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are the methodologies for key in vitro and in vivo assays cited in this guide.

In Vitro Assays

1. MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[9]

  • Compound Treatment: The cells are then treated with varying concentrations of the pyrazole compounds for 48-72 hours.[4][9]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.[4][9]

  • Formazan Solubilization: Dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[4]

2. In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Assay Kit: Commercially available kinase assay kits (e.g., HTScan® VEGFR-2 Kinase Assay Kit) are utilized according to the manufacturer's instructions.[10]

  • Reaction Setup: The assay is typically performed in a 96-well plate containing the kinase, a substrate (e.g., a biotinylated peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: The level of phosphorylation is detected using a specific antibody (e.g., a europium-chelate labeled anti-phosphotyrosine antibody) and a suitable detection method (e.g., time-resolved fluorescence).

  • Data Analysis: The results are expressed as the percentage of kinase inhibition, and IC50 values are determined.[10]

3. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2.

  • Assay Kit: A colorimetric COX (ovine) inhibitor screening assay kit is commonly used.[11]

  • Enzyme and Substrate: The assay measures the peroxidase activity of COX. The reaction is initiated by adding arachidonic acid as the substrate to a mixture containing the respective COX enzyme (ovine COX-1 or human recombinant COX-2) and the test compound.

  • Detection: The colorimetric substrate is oxidized by the peroxidase activity, leading to a color change that is measured spectrophotometrically.

  • IC50 and Selectivity Index Calculation: The IC50 values for each isoenzyme are determined, and the COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[11]

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals.[2][12]

  • Compound Administration: The test compounds are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.[2][13]

  • Measurement of Paw Volume: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[2]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

2. Xenograft Models for Anticancer Activity

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

  • Animal Model: Immunocompromised mice, such as nude (nu/nu) or SCID mice, are used.[14]

  • Cell Implantation: Human cancer cells (e.g., PC-3) are suspended in a suitable medium and injected subcutaneously or orthotopically (e.g., into the mammary fat pad) into the mice.[14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and the volume is calculated using the formula: (Length × Width²)/2.[14]

  • Compound Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The pyrazole compound is administered according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[14]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the tumor volumes in the treated group to the control group. Other parameters such as body weight and signs of toxicity are also monitored.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.

G Experimental Workflow for In Vitro and In Vivo Cross-Validation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Test Compounds Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Screening->Cytotoxicity Assay (MTT) IC50 Determination Enzyme Inhibition Assay Enzyme Inhibition Assay In Vitro Screening->Enzyme Inhibition Assay IC50 Determination Lead Identification Lead Identification Cytotoxicity Assay (MTT)->Lead Identification Enzyme Inhibition Assay->Lead Identification Animal Model Selection Animal Model Selection Lead Identification->Animal Model Selection Promising Compounds In Vivo Efficacy Study In Vivo Efficacy Study Animal Model Selection->In Vivo Efficacy Study e.g., Xenograft Data Analysis Data Analysis In Vivo Efficacy Study->Data Analysis Tumor Growth Inhibition Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis Clinical Candidate Clinical Candidate Correlation Analysis->Clinical Candidate Successful Cross-Validation

Caption: Workflow for cross-validation of pyrazole compounds.

G VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K MAPK MAPK VEGFR-2->MAPK Pyrazole Compound Pyrazole Compound Pyrazole Compound->VEGFR-2 Inhibits Cell Migration Cell Migration PLCγ->Cell Migration Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Survival->Angiogenesis Cell Migration->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by pyrazole compounds.

G COX-2 Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Pyrazole Compound Pyrazole Compound Pyrazole Compound->COX-2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain

Caption: Mechanism of anti-inflammatory pyrazoles via COX-2.

References

Performance Benchmark of 2-(1H-pyrazol-1-yl)aniline-Based Acaricides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-(1H-pyrazol-1-yl)aniline-based pesticides, a significant class of acaricides used in modern agriculture. These compounds primarily function as Mitochondrial Electron Transport Inhibitors (METIs), targeting the energy production pathways in pests. This document compares their efficacy with alternative acaricide classes and provides detailed experimental protocols for key performance assays to support further research and development in this field.

Mechanism of Action: Targeting Cellular Respiration

The this compound-based pesticides, including tebufenpyrad, tolfenpyrad, cyflumetofen, and cyenopyrafen, exert their acaricidal effects by disrupting the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis. Tebufenpyrad and tolfenpyrad are classified as METI Complex I inhibitors, while cyflumetofen and cyenopyrafen inhibit METI Complex II.

  • Complex I (NADH:ubiquinone oxidoreductase) Inhibitors: Tebufenpyrad and tolfenpyrad bind to Complex I, preventing the oxidation of NADH and the subsequent transfer of electrons to coenzyme Q (ubiquinone). This blockage halts the proton pumping activity of Complex I, leading to a collapse of the mitochondrial membrane potential and a severe reduction in ATP production, ultimately causing cellular death.

  • Complex II (Succinate dehydrogenase) Inhibitors: Cyflumetofen and cyenopyrafen target Complex II, a key enzyme in both the citric acid cycle and the electron transport chain. By inhibiting succinate dehydrogenase, these acaricides block the oxidation of succinate to fumarate and the transfer of electrons to the ETC, leading to a disruption of cellular respiration and energy production.

Comparative Efficacy: Quantitative Analysis

The following tables summarize the lethal concentration (LC50) values of several this compound-based acaricides and common alternatives against the two-spotted spider mite (Tetranychus urticae), a globally significant agricultural pest. Lower LC50 values indicate higher toxicity to the target pest.

Table 1: Comparative LC50 Values of this compound-Based Acaricides against Tetranychus urticae Adults

AcaricideChemical ClassTarget SiteLC50 (mg/L)Citation
Cyetpyrafenβ-ketonitrile derivativeMETI Complex II0.226[1]
Cyenopyrafenβ-ketonitrile derivativeMETI Complex II0.240[1]
CyflumetofenBenzoylacetonitrileMETI Complex II0.415[1]
TebufenpyradPyrazoleMETI Complex INot directly compared in the same study
TolfenpyradPyrazoleMETI Complex INot directly compared in the same study

Table 2: Comparative LC50 Values of Alternative Acaricides against Tetranychus urticae Adults

AcaricideChemical ClassTarget SiteLC50 (mg/L)Citation
AbamectinAvermectinGlutamate-gated chloride channels5.531[1]
BifenazateCarbazateNot specified3.583[1]
PyridabenPyridazinoneMETI Complex I39.69[1]
SpirodiclofenTetronic and Tetramic acid derivativesLipid synthesis inhibitor140.3[1]
EtoxazoleDiphenyl oxazolineChitin synthesis inhibitor267.7[1]

Field Performance Insights

Field trials provide crucial data on the practical efficacy of pesticides under real-world conditions. Studies have demonstrated the effectiveness of tolfenpyrad in controlling various sucking pests. For instance, tolfenpyrad 15% EC at a concentration of 150 g a.i./ha was found to be superior in managing leafhoppers, thrips, and red pumpkin beetles on cucumber, resulting in higher yields.[2] In another study on brinjal, tolfenpyrad 15 EC at the same concentration provided excellent control of whiteflies, jassids, thrips, and aphids.[3]

A comparative field trial on strawberries demonstrated that cyetpyrafen, cyenopyrafen, and cyflumetofen were highly effective in reducing mite populations. At one day after treatment, cyetpyrafen (300 mL/ha), cyenopyrafen (330 mL/ha), and cyflumetofen (450 g/ha) achieved control rates of 83.77%, 81.99%, and 81.57%, respectively.[1]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of pesticide evaluation. The following sections detail the methodologies for key experiments cited in this guide.

Acaricide Efficacy Bioassays

1. Leaf-Dip Bioassay

This method is widely used to assess the contact and residual toxicity of acaricides.

  • Objective: To determine the lethal concentration (LC50) of an acaricide against spider mites.

  • Procedure:

    • Prepare a series of acaricide dilutions in a suitable solvent (e.g., acetone-water mixture).

    • Excise leaf discs from a suitable host plant (e.g., bean, strawberry) and immerse them in the test solutions for a standardized period (e.g., 5-10 seconds).[4]

    • Allow the leaf discs to air dry completely.

    • Place the treated leaf discs on a moist substrate (e.g., agar or wet cotton) in a petri dish.

    • Introduce a known number of adult female spider mites (e.g., 20-30) onto each leaf disc.[5]

    • Incubate the petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

    • Assess mortality after a specified period (e.g., 24, 48, or 72 hours). Mites that are immobile when prodded with a fine brush are considered dead.[6]

    • Correct for control mortality using Abbott's formula and calculate the LC50 value using probit analysis.[7]

2. Contact Vial Bioassay

This method evaluates the direct contact toxicity of a pesticide.

  • Objective: To determine the lethal concentration (LC50) of an acaricide through direct contact.

  • Procedure:

    • Prepare serial dilutions of the acaricide in a volatile solvent like acetone.

    • Coat the inner surface of glass vials (e.g., 5-mL or 20-mL scintillation vials) with a known volume of the test solution (e.g., 100 µl or 0.5 ml).[8][9]

    • Allow the solvent to evaporate completely, leaving a uniform residue of the acaricide on the vial's inner surface. This can be facilitated by rolling or vortexing the vials.[9]

    • Introduce a specific number of adult spider mites (e.g., 10-20) into each vial.[9]

    • Cap the vials and incubate under controlled environmental conditions.

    • Record mortality at predetermined time intervals.

    • Calculate the LC50 value using appropriate statistical methods.

Mechanism of Action Assays

1. Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Inhibition Assay

  • Objective: To measure the inhibitory effect of a compound on the enzymatic activity of mitochondrial Complex I.

  • Procedure:

    • Isolate mitochondria from a suitable source (e.g., insect thoraces, cultured cells) through differential centrifugation.

    • Prepare a reaction mixture containing assay buffer, NADH as the substrate, and an artificial electron acceptor (e.g., duroquinone or juglone).[10]

    • Add the isolated mitochondria to the reaction mixture.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of NADH oxidation by measuring the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition Assay

  • Objective: To quantify the inhibitory effect of a compound on mitochondrial Complex II activity.

  • Procedure:

    • Isolate mitochondria as described for the Complex I assay.

    • Prepare a reaction mixture containing assay buffer, succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).[11]

    • Add the isolated mitochondria to the mixture.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.[11]

    • Calculate the initial rate of DCPIP reduction for various concentrations of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Visualizing Pathways and Workflows

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

METI_Pathway NADH NADH NAD NAD+ NADH->NAD Oxidation CoQ Coenzyme Q NAD->CoQ Electron Transfer Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation CoQ2 Coenzyme Q Fumarate->CoQ2 Electron Transfer Avermectins Avermectins GABA_Cl Glutamate-gated Chloride Channels Avermectins->GABA_Cl Activate Organophosphates Organophosphates AChE Acetylcholinesterase Organophosphates->AChE Inhibit Tebufenpyrad Tebufenpyrad Tolfenpyrad Tebufenpyrad->NAD Inhibit Cyflumetofen Cyflumetofen Cyenopyrafen Cyflumetofen->Fumarate Inhibit

Caption: Mechanism of action of pyrazole-based pesticides and alternatives.

Experimental Workflow: Acaricide Efficacy Bioassay (Leaf-Dip Method)

Bioassay_Workflow start Start prep_solutions Prepare Acaricide Dilutions start->prep_solutions dip_leaves Dip Leaf Discs in Solutions prep_solutions->dip_leaves prep_leaves Prepare Leaf Discs prep_leaves->dip_leaves dry_leaves Air Dry Leaf Discs dip_leaves->dry_leaves place_in_petri Place on Moist Substrate in Petri Dish dry_leaves->place_in_petri introduce_mites Introduce Adult Spider Mites place_in_petri->introduce_mites incubate Incubate under Controlled Conditions introduce_mites->incubate assess_mortality Assess Mortality (e.g., 24, 48, 72h) incubate->assess_mortality analyze_data Data Analysis (Abbott's Formula, Probit) assess_mortality->analyze_data end Determine LC50 analyze_data->end

Caption: Workflow for determining acaricide efficacy using the leaf-dip bioassay.

Logical Relationship: Field Trial Design and Analysis

Field_Trial_Logic define_objectives Define Trial Objectives (e.g., Efficacy of Pesticide X) site_selection Site Selection & Plot Layout define_objectives->site_selection treatment_design Treatment Design (Pesticide Doses, Controls) site_selection->treatment_design randomization Randomization of Treatments within Blocks treatment_design->randomization application Pesticide Application (Standardized Method) randomization->application data_collection Data Collection (Pest Population Counts, Crop Yield) application->data_collection statistical_analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->statistical_analysis interpretation Interpretation of Results & Conclusion statistical_analysis->interpretation

Caption: Key steps in the design and analysis of a pesticide field trial.

References

Validating 2-(1H-pyrazol-1-yl)aniline as a Tubulin Polymerization Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the efficacy of 2-(1H-pyrazol-1-yl)aniline and related pyrazole-containing compounds as tubulin polymerization inhibitors. It offers a comparative analysis with established microtubule-targeting agents, detailed experimental protocols for key validation assays, and visual representations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Comparative Efficacy of Pyrazole-Based Tubulin Inhibitors

Numerous studies have investigated pyrazole derivatives as potent inhibitors of tubulin polymerization, demonstrating their potential as anticancer agents. These compounds typically exert their effects by binding to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2][3]

Below is a summary of the inhibitory activities of several pyrazole-containing compounds, providing a benchmark for the evaluation of this compound.

CompoundTarget Cancer Cell LineTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (nM)Reference CompoundReference Compound Tubulin Polymerization IC50 (µM)
(4-Amino-1-(2-fluorophenyl)-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone (4k) PC-3Potent Inhibition (Qualitative)15Colchicine~1.0 - 3.0
2-Anilino Triazolopyrimidine Derivative (3d) A549, HeLa0.4530 - 43Combretastatin A-4Not Specified
3-Amino-5-phenylpyrazole Derivative [I] MCF-71.8738.37Not SpecifiedNot Specified
(E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (5o) MCF-7, SiHa, PC-3Not Specified2130 - 4460Not SpecifiedNot Specified
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) MDA-MB-231Not SpecifiedPotent (Qualitative)PaclitaxelNot Applicable (Promoter)

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. By binding to tubulin subunits, these agents prevent the formation of microtubules, leading to mitotic arrest and apoptosis. The following diagram illustrates this general mechanism.

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound cluster_2 Cellular Consequences Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Alpha-beta Tubulin Dimers->Microtubule Polymerization GTP Inhibited Dimer Inhibitor-Tubulin Complex Microtubules Microtubules Microtubule Polymerization->Microtubules Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule Polymerization->Disrupted Mitotic Spindle Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Microtubule Depolymerization->Alpha-beta Tubulin Dimers GDP Inhibitor This compound Inhibitor->Alpha-beta Tubulin Dimers Inhibited Dimer->Microtubule Polymerization Inhibition G2/M Phase Arrest G2/M Phase Arrest Disrupted Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Validation Workflow

The validation of a novel tubulin polymerization inhibitor typically involves a series of in vitro assays to characterize its biochemical activity and cellular effects. The following diagram outlines a standard experimental workflow.

Start Hypothesized Inhibitor (this compound) Tubulin_Poly_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Poly_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination Tubulin_Poly_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Validated Tubulin Polymerization Inhibitor Data_Analysis->Conclusion

Caption: Experimental workflow for inhibitor validation.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity.[4][5]

Materials:

  • Purified tubulin (≥99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound) and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare the tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) in General Tubulin Buffer.

  • Prepare serial dilutions of the test and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • In a pre-chilled 96-well plate, add the diluted compounds.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]

Data Analysis:

  • Plot absorbance at 340 nm against time for each condition.

  • Determine the maximum rate of polymerization (Vmax) and the final absorbance at the steady state.

  • Calculate the IC50 value for the test compound by fitting the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.[6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test and control compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[9][10]

Materials:

  • Cancer cell line

  • Test compound and control compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[11]

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound at various concentrations for a duration equivalent to at least one cell cycle (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.[12]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[12]

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis:

  • Gate the cell population to exclude doublets and debris.

  • Generate a histogram of DNA content (PI fluorescence).

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

  • Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.

References

Comparative Docking Analysis of 2-(1H-pyrazol-1-yl)aniline Derivatives Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico performance of novel pyrazole-based compounds. This report details comparative molecular docking studies, presenting key binding affinity data and outlining the experimental protocols utilized.

Derivatives of the 2-(1H-pyrazol-1-yl)aniline scaffold have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the molecular docking performance of these derivatives against several key enzyme targets implicated in diseases such as cancer and inflammation. The binding affinities of these novel compounds are benchmarked against established, clinically relevant enzyme inhibitors to evaluate their potential as therapeutic agents.

Data Summary: Compound Performance

The following tables summarize the quantitative data from various molecular docking and in-vitro studies. Binding energies, inhibition constants (Ki), and IC50 values are presented to facilitate a direct comparison between the this compound derivatives and known inhibitors for specific enzyme targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy.

CompoundTarget EnzymeBinding Energy (kcal/mol)IC50 (µM)Reference Compound(s)Reference IC50 (µM)
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)CDK2/cyclin E-0.98 ± 0.06Olomoucine-
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK2-10.35 (kJ/mol)---

Note: Binding energy for compound 2b was reported in kJ/mol.[1][2]

Tyrosine Kinase (EGFR & RET) Inhibition

The epidermal growth factor receptor (EGFR) and RET kinases are pivotal in cell signaling pathways controlling growth and proliferation. Their aberrant activity is a hallmark of many cancers.

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference Compound(s)Reference Binding Energy (kcal/mol)
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)EGFR-9.7Vandetanib, Gefitinib-
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)RET-8.7Vandetanib, Gefitinib-

Note: Compound a5 is a 2-(1H-1,2,4-triazol-5-yl)aniline, a closely related analog to the core topic structure.[3]

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a key enzyme in the inflammatory pathway and the target of nonsteroidal anti-inflammatory drugs (NSAIDs).

CompoundTarget Enzyme% Inhibition (in-vivo)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)Reference SI
Hybrid Pyrazole Analogue (5u)COX-280.63%1.7972.73Celecoxib78.06
Hybrid Pyrazole Analogue (5s)COX-278.09%2.5165.75Ibuprofen-

Note: The specific structures for 5u and 5s are detailed in the source publication.[4]

Experimental Protocols

The data presented in this guide were derived from in-silico molecular docking simulations and in-vitro biological assays. The methodologies employed in the cited studies are summarized below.

Molecular Docking Protocol (General)

Molecular docking studies were predominantly performed using AutoDock software (versions 4.2 and Vina).[1][2][3] The general workflow is as follows:

  • Protein Preparation: The three-dimensional crystal structures of the target enzymes (e.g., CDK2, EGFR, RET) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were typically removed, and polar hydrogen atoms and Kollman charges were added to the protein structure.

  • Ligand Preparation: The 2D structures of the this compound derivatives and known inhibitors were drawn using chemical drawing software and converted to 3D structures. Energy minimization was performed using appropriate force fields.

  • Grid Generation: A grid box was defined around the active site of the target enzyme, typically centered on the position of the co-crystallized native ligand.

  • Docking Simulation: The prepared ligands were then docked into the active site of the prepared protein using a flexible ligand docking approach.[1][2] The Lamarckian genetic algorithm is a commonly employed search algorithm for exploring possible binding conformations.

  • Analysis of Results: The resulting docking poses were clustered and ranked based on their predicted binding energies and inhibition constants. The pose with the lowest binding energy was typically selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues. Visualization of these interactions was often performed using software like Discovery Studio.[3]

In-Vitro Enzyme Inhibition Assays

The in-silico results were often complemented by in-vitro biological evaluations. For instance, the CDK2/cyclin E inhibitory activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives was determined, yielding IC50 values.[5][6] Similarly, the anti-inflammatory and COX-2 inhibitory activities of hybrid pyrazole analogues were assessed through established in-vivo and in-vitro assays.[4]

Visualizations

The following diagrams illustrate the typical workflow of a comparative docking study and a relevant biological pathway where these compounds may exert their effects.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Fetch Protein Structure (e.g., from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Design/Select Ligands (Pyrazole Derivatives & Known Inhibitors) PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Docking Grid->Docking Results Analyze Docking Poses (Binding Energy, Ki) Docking->Results Comparison Compare with Known Inhibitors Results->Comparison Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization

Caption: Workflow for a comparative molecular docking study.

GF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Phosphorylation Cascade MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade TF Transcription Factors ERK->TF Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes Transcription Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

References

Assessing the Selectivity of 2-(1H-pyrazol-1-yl)aniline Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a central theme in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have emerged as a privileged structure due to their broad spectrum of pharmacological activities. This guide focuses on a specific subclass, 2-(1H-pyrazol-1-yl)aniline derivatives, and provides a comparative assessment of their selectivity against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visualizing key biological processes, this document aims to serve as a valuable resource for researchers in the field of oncology drug discovery.

Data Presentation: Cytotoxicity and Selectivity

The in vitro cytotoxic activity of novel synthesized compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency. Equally important is the selectivity of a compound for cancer cells over normal, healthy cells. The selectivity index (SI) is often calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value suggests greater selectivity and a potentially wider therapeutic window.

The following tables summarize the IC50 values of various pyrazole-aniline and related pyrazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)MCF-7 (Breast)1.88 ± 0.11[1]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)B16-F10 (Melanoma)2.12 ± 0.15[1]
Pyrazole-based chalcone hybrid (MS7)HSC-2 (Oral Squamous Carcinoma)2.8[2]
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide (W13)HGC-27 (Gastric)0.36 ± 0.11[3]
1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivativeBreast Cancer (MCF-7)-[4]
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1)MDA-MB-231 (Triple-Negative Breast)-[5]
Compound/DerivativeNon-Cancerous Cell LineIC50 (µM)Cancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
Pyrazole-based chalcone hybrid (MS7)Normal Human Oral Cells>428.6HSC-2 (Oral Squamous Carcinoma)2.8>153[2]
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide (W13)GES-1 (Normal Gastric Epithelium)187.46 ± 10.13HGC-27 (Gastric)0.36 ± 0.11~520[3]
Pyrazole N-aryl sulfonate (4d)VERO (Normal Kidney Epithelial)-SAS (Oral Squamous Carcinoma)->1.0[6]
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1)MCF-10A (Non-cancerous breast)Higher than cancer cellsVarious cancer cell lines-Favorable[5]

Experimental Protocols

The assessment of anticancer activity and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays commonly cited in the evaluation of this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Biological Processes

Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. Signaling pathways and experimental workflows can be effectively visualized using diagrams.

Experimental Workflow for Assessing Selectivity

The following diagram illustrates a typical workflow for evaluating the selectivity of novel chemical compounds against cancer cells.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Culturing of Cancer & Normal Cell Lines cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Value Determination viability_assay->ic50 viability_assay->ic50 si Selectivity Index Calculation ic50->si sar Structure-Activity Relationship (SAR) Analysis si->sar

Caption: Workflow for assessing the selectivity of anticancer compounds.

Potential Signaling Pathway Inhibition

Several pyrazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are common targets.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation Derivative This compound Derivative Derivative->VEGFR2 Inhibition Derivative->PI3K Inhibition

Caption: Potential inhibition of VEGFR-2 and PI3K/Akt/mTOR pathways.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-(1H-pyrazol-1-yl)aniline with the appropriate safety measures. The following personal protective equipment (PPE) and handling protocols are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Due to the aniline component, nitrile gloves may not offer sufficient protection for prolonged contact. Butyl rubber, neoprene, or Viton gloves are recommended.

    • Eye Protection: Chemical splash goggles are essential to prevent eye contact.

    • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.

    • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Designated Work Area: All work with this compound should be confined to a designated and clearly marked area, such as a chemical fume hood.

II. Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For minor spills that can be cleaned up in a short amount of time by trained personnel, absorb the material with an inert, dry substance such as vermiculite, dry sand, or earth.[1] Place the absorbed material into a clearly labeled, sealed, and chemically compatible hazardous waste container.[1][2]

  • Large Spills: In the case of a significant spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[1]

III. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental for safe disposal.

  • Hazardous Waste Determination: Treat this compound and any materials contaminated with it as hazardous waste. This is a precautionary measure due to the lack of specific toxicological data and the known hazards of related compounds.[3]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2] It is particularly important to segregate it from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

  • Container Selection:

    • Choose a waste container that is in good condition, chemically compatible with the compound (a high-density polyethylene container is often suitable), and has a secure, tight-fitting lid.[1][2]

    • Ensure the container is appropriately sized for the amount of waste to be generated, and do not overfill it.[4]

  • Waste Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound in the designated hazardous waste container.[2]

    • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, and absorbent pads, should also be placed in the same solid waste container.[2]

    • Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent.[6] The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound".

      • The approximate quantity of waste.

      • The date when waste was first added to the container (accumulation start date).

      • The name and contact information of the generating researcher or laboratory.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste Satellite Accumulation Area (SAA) within the laboratory.[4][8]

    • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[9]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[2]

  • Disposal Request and Pickup:

    • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a licensed professional waste disposal service.[2]

    • Do not attempt to dispose of the chemical waste through regular trash or down the drain.[10][11]

  • Professional Disposal:

    • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration for such compounds.[2]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons[8][9]
Maximum Acutely Toxic Waste in SAA1 quart[8]
Laboratory Waste Removal FrequencyEvery 12 months (Subpart K allows for flexibility)[9]

Experimental Protocols

While no experimental protocols are directly cited for the disposal of this specific compound, the procedures outlined are based on established best practices for hazardous chemical waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and institutional EHS departments. The core "experimental protocol" for disposal is the adherence to the step-by-step guide provided above, which is derived from these best practices.

Visual Workflow for Disposal

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize container Select Compatible & Sealed Waste Container characterize->container collect Collect Solid Waste & Contaminated Materials container->collect label_container Label Container with 'Hazardous Waste' & Details collect->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store request Request Waste Pickup via Institutional EHS Protocol store->request disposal Professional Disposal by Licensed Contractor request->disposal end End: Proper Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1H-pyrazol-1-yl)aniline

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined are based on best practices for managing analogous chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Chemical splash goggles or a face shield.[1]To prevent eye irritation from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]To prevent skin contact and irritation.
Body Protection A laboratory coat and closed-toe shoes.To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[4][5]To prevent respiratory tract irritation.
Safe Handling and Storage

Proper handling and storage procedures are vital to ensure laboratory safety and maintain the integrity of the compound.

Operational Plan:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe dust or fumes.[6] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][7]

First Aid Measures

In case of exposure, immediate action is critical. The following table summarizes first aid procedures based on information for analogous compounds.

Table 2: First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous material.

  • Waste Identification: Label all waste containers clearly as "Hazardous Waste" with the chemical name.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, contaminated PPE (gloves, etc.), and weighing papers in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound and any rinsate from cleaning contaminated glassware in a separate, sealed hazardous waste container.

  • Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area with secondary containment.

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling and disposing of this compound, emphasizing safety at each step.

G Workflow for Safe Handling and Disposal of this compound prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware & Surfaces handling_exp->cleanup_decon cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe disposal_liquid Segregate Liquid Waste cleanup_decon->disposal_liquid disposal_solid Segregate Solid Waste cleanup_ppe->disposal_solid disposal_contact Contact EHS for Pickup disposal_solid->disposal_contact disposal_liquid->disposal_contact

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.